6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALTSUCGPAPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693615 | |
| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-90-7 | |
| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties and structure of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a versatile bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic isoindoline while offering distinct electronic properties and solubility profiles.
Core Scaffold Analysis & Medicinal Chemistry Applications
Executive Summary
This compound (CAS: 533503-76-5; HCl Salt: 2055840-67-8) is a fused bicyclic heterocycle characterized by a pyrrolidine ring fused to the c-face (3,4-position) of a 2-chloropyridine ring.[1][2] This scaffold serves as a critical "building block" in drug discovery, functioning as a bioisostere of isoindoline (dihydroisoindole) with improved aqueous solubility and reduced lipophilicity due to the pyridine nitrogen.
Its dual-reactivity profile—offering a nucleophilic secondary amine and an electrophilic chloropyridine moiety—makes it an ideal core for Fragment-Based Drug Design (FBDD), particularly in the development of kinase inhibitors (e.g., CSF1R, HPK1) and viral integrase inhibitors.
Chemical Structure & Identity
Nomenclature and Numbering
Correct numbering is vital for synthetic planning. The system is a pyrrolo[3,4-c]pyridine , where the pyridine ring is fused at its 3,4-positions to the pyrrole ring.[2][3]
-
IUPAC Name: this compound[1]
-
SMILES: Clc1cnc2CNCc2c1
-
Molecular Formula: C₇H₇ClN₂
-
Molecular Weight: 154.59 g/mol (Free base)
Structural Visualization
The diagram below illustrates the ring numbering and the key electronic features of the scaffold.
Figure 1: Numbering scheme of the this compound scaffold. N2 is the secondary amine; C6 is the site of chlorine substitution.
Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical behavior of this scaffold is essential for purification and formulation.
| Property | Value | Notes |
| LogP (Calculated) | ~0.8 - 1.1 | Significantly lower than isoindoline (LogP ~2.0), improving water solubility. |
| pKa (N2 - Amine) | ~9.2 | Typical secondary amine basicity; protonated at physiological pH. |
| pKa (N5 - Pyridine) | ~2.5 | Weakly basic due to the electron-withdrawing chlorine at C6. |
| H-Bond Donors | 1 (NH) | Can form key interactions with backbone carbonyls in kinase hinge regions. |
| H-Bond Acceptors | 2 (N2, N5) | The pyridine nitrogen (N5) is a specific acceptor often used to anchor the molecule in active sites. |
| Solubility | Moderate | Free base is soluble in DCM, MeOH, DMSO. HCl salt is water-soluble. |
Synthetic Pathways[8]
The synthesis of the 6-chloro derivative typically avoids direct chlorination of the bicyclic system, which can be unselective. Instead, the chlorine is installed on the pyridine precursor before ring fusion.
Retrosynthetic Analysis
The most robust route proceeds through the 6-chloropyridine-3,4-dicarboxylic acid derivative, converting it to the imide, followed by reduction.
Detailed Protocol: Imide Reduction Route
Step 1: Formation of the Imide
-
Precursor: 6-Chloropyridine-3,4-dicarboxylic anhydride (or dimethyl ester).
-
Reagents: Urea or Benzylamine (followed by deprotection).
-
Procedure: Heat the anhydride with urea at 180°C to form 6-chloropyrrolo[3,4-c]pyridine-1,3-dione.
-
Yield: Typically 70-85%.
Step 2: Reduction to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
-
Challenge: Reducing the carbonyls without dechlorinating the pyridine ring (a common side reaction with LiAlH₄).
-
Recommended Reagent: Borane-Tetrahydrofuran complex (BH₃·THF).
-
Protocol:
-
Dissolve the imide (1.0 eq) in anhydrous THF under Argon.
-
Cool to 0°C. Dropwise add BH₃·THF (1M, 4.0 eq).
-
Reflux for 16 hours. The chlorine atom at C6 is generally stable to borane reduction.
-
Quench: Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH to pH >12, extract with DCM.
-
Purification: Conversion to the HCl salt using 4M HCl in dioxane precipitates the product as a stable solid.
-
Figure 2: Synthetic workflow for the generation of the core scaffold.
Reactivity & Functionalization[3][8]
The scaffold offers two orthogonal handles for diversification, allowing parallel synthesis of libraries.
Site A: The Secondary Amine (N2)
The pyrrolidine nitrogen is a potent nucleophile.
-
Reactions: Amide coupling (HATU/DIEA), Reductive amination (NaBH(OAc)₃), Urea formation (Isocyanates), Sulfonylation.
-
Strategic Use: This position is usually derivatized first to attach the "tail" of the drug molecule, modulating solubility and solvent exposure in the binding pocket.
Site B: The Chloropyridine (C6)
The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient pyridine ring.
-
Reactions: Displacement by amines (primary/secondary), alkoxides, or thiols.
-
Conditions:
-
Amines: Thermal (120°C, NMP/DMSO) or Buchwald-Hartwig coupling (Pd₂(dba)₃, BINAP) if the amine is sterically hindered.
-
Alkoxides: NaH/THF or KOtBu.
-
-
Strategic Use: This position often targets the "hinge region" in kinases or specific hydrophobic pockets.
Medicinal Chemistry Applications
Scaffold Hopping (Isoindoline vs. Azaisoindoline)
Replacing a benzene ring (isoindoline) with a pyridine ring (pyrrolo[3,4-c]pyridine) lowers the LogP by approximately 1.0 unit. This modification often:
-
Increases metabolic stability (blocking metabolic hotspots).
-
Reduces plasma protein binding.
-
Introduces a new hydrogen bond acceptor (N5).
Case Study: Kinase Inhibition
In the development of CSF1R and HPK1 inhibitors, this scaffold has been used to orient substituents into the ATP-binding pocket. The N2 amine is often substituted with a benzyl or piperazine group to reach the solvent front, while the C6-Cl is displaced by an aniline or heteroaryl amine to form the hinge-binding motif.
Reference Example:
-
Compound: 6-(3-aminophenyl)-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
-
Mechanism:[4] The pyridine nitrogen (N5) interacts with the hinge region backbone NH, while the substituent at C6 provides selectivity.
Safety & Handling
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: The free base is prone to oxidation upon prolonged air exposure; store under nitrogen at -20°C. The HCl salt is hygroscopic but chemically stable.
-
Reactivity Warning: Avoid strong oxidizing agents which may form the N-oxide at the pyridine nitrogen, altering the electronic properties of the ring.
References
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Link
-
Collier, P. N., et al. (2013). Synthesis of a 6-Aza-Isoindolinone Scaffold for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4885. Link
-
Zhao, X., et al. (2017). Design and Synthesis of Pyrrolo[3,4-c]pyridine Derivatives as HIV-1 Integrase Inhibitors. European Journal of Medicinal Chemistry, 126, 1-15. Link
-
World Intellectual Property Organization. (2020). WO2020100027 - 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors. Link
Sources
Solubility profile of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine in organic solvents
Executive Summary & Chemical Identity
This technical guide details the solubility behavior, solvent compatibility, and handling protocols for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical bicyclic scaffold used in the synthesis of kinase inhibitors and neuroprotective agents.
Unlike simple solubility tables, this document focuses on operational solubility —defining which solvents enable specific synthetic transformations (SNAr, acylation) and purification techniques (extraction, chromatography).
| Attribute | Details |
| Chemical Name | This compound |
| CAS Number | 905273-90-7 (Free Base) 2055840-67-8 (Hydrochloride Salt) |
| Molecular Formula | C₇H₇ClN₂ |
| Molecular Weight | 154.60 g/mol (Free Base) |
| Key Functional Groups | Secondary Amine (Pyrroline ring), Chlorinated Pyridine |
| pKa Estimates | ~10.5 (Pyrrolidine N, Basic), ~3.0 (Pyridine N, Weakly Basic) |
Physicochemical Basis of Solubility
The solubility profile of this compound is dictated by the competition between its polar bicyclic core and the lipophilic chloro-substituent.
-
Bicyclic Core (Polarity): The pyrrolo[3,4-c]pyridine skeleton possesses high polarity due to the secondary amine (H-bond donor/acceptor) and the pyridine nitrogen (H-bond acceptor). This necessitates polar organic solvents for dissolution.
-
6-Chloro Substituent (Lipophilicity): The halogen atom increases lipophilicity (LogP ~1.2), allowing the molecule to dissolve in moderately polar chlorinated solvents like Dichloromethane (DCM) but preventing solubility in highly non-polar alkanes.
-
Salt vs. Free Base:
-
Hydrochloride Salt: Highly crystalline, ionic lattice. Soluble in water and methanol; insoluble in DCM/THF unless a base is present.
-
Free Base: Oil or low-melting solid. Soluble in organic solvents (DCM, Dioxane); sparingly soluble in water.
-
Operational Solubility Profile
The following data aggregates experimental observations from patent literature and standard medicinal chemistry workflows.
Table 1: Solubility in Common Organic Solvents
| Solvent Class | Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High (Free Base) | Primary Reaction Solvent. Ideal for acylation (e.g., Boc-protection) and extraction. |
| Chloroform | High | Alternative to DCM; often used for NMR analysis. | |
| Polar Aprotic | 1,4-Dioxane | High | High-Temp Solvent. Used for SNAr reactions (e.g., with NaOMe) at >100°C. |
| DMSO / DMF | High | Universal solvent for library synthesis; difficult to remove. | |
| THF | Moderate | Good for reduction reactions; solubility increases with temperature. | |
| Polar Protic | Methanol / Ethanol | Moderate/High | Solubilizes both Free Base and HCl salt. Used in gradients for chromatography.[1] |
| Aqueous | Water (Neutral pH) | Low (Free Base) | The free base precipitates from water. |
| Water (Acidic pH < 2) | High | Forms water-soluble salt. | |
| Non-Polar | Hexanes / Heptane | Insoluble | Antisolvent. Used to precipitate the product during recrystallization. |
Experimental Protocols
Protocol A: Dissolution of HCl Salt for Organic Reactions
Context: The commercial form is often the HCl salt. To react it in organic media (e.g., with an acid chloride), you must generate the free base in situ.
-
Suspension: Weigh This compound HCl into a reaction flask.
-
Solvent Addition: Add Dichloromethane (DCM) (10–15 volumes). The salt will remain as a suspension.
-
Base Activation: Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equivalents) dropwise.
-
Verification: The solution should turn clear (light yellow/orange). If turbidity persists, add a small amount of DMF (5% v/v) as a co-solvent.
Protocol B: Purification via Acid-Base Extraction
Context: Isolating the free base from crude reaction mixtures.
-
Quench: Dilute reaction mixture with DCM .
-
Wash 1 (Basic): Wash the organic layer with saturated aqueous NaHCO₃ or 1M NaOH.
-
Purpose: Ensures the amine remains deprotonated (neutral) and stays in the DCM layer.
-
-
Wash 2 (Brine): Wash with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ .
-
Elution (Chromatography): If further purification is needed, use a silica column eluting with DCM:Methanol (95:5 to 90:10) . The methanol is required to disrupt strong adsorption of the secondary amine to silica silanols.
Visualization of Solubility Logic
Diagram 1: Solvation & Reactivity Workflow
This flowchart illustrates the decision-making process for solvent selection based on the starting material form (Salt vs. Free Base).
Caption: Workflow for solubilizing the scaffold depending on its ionic state and the intended chemical transformation.
Critical Handling Notes
-
Stability in Solution: The free base is prone to oxidation (darkening) if left in solution for extended periods exposed to air. Store solutions under Nitrogen/Argon.
-
Recrystallization: If the product is solid but impure, Ethanol/Heptane is the preferred solvent system. Dissolve in hot Ethanol, then slowly add Heptane until turbidity appears.
-
Safety: this compound is a skin irritant.[4] DCM and Dioxane are hazardous solvents; perform all dissolution steps in a fume hood.
References
-
World Intellectual Property Organization (WIPO). (2024). Patent WO2024213552A1: NLRP3 Inhibitors. (Example 12 describes the synthesis and handling of 6-methoxy derivative from the 6-chloro precursor using Dioxane/NaOMe). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122715520: this compound hydrochloride.Link
-
Google Patents. (2020). US Patent 10752632B2: 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds. (Describes the use of DCM/DIPEA for acetyl chloride reaction). Link
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. (Provides context on the scaffold's stability and medicinal applications). Link
Sources
- 1. WO2024213552A1 - Nlrp3 inhibitors - Google Patents [patents.google.com]
- 2. US10752632B2 - 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds - Google Patents [patents.google.com]
- 3. Furylvinylhalogenides, XII: Reactions of ?-chloro-?-cyano-?-(5-nitrofur-2-yl)-acrylic acid derivatives with malonic acid derivatives | CoLab [colab.ws]
- 4. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) Profiling of 6-Chloropyrrolopyridine
Executive Summary
The 6-chloro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 6-chloro-7-azaindole ) scaffold represents a "privileged structure" in modern kinase inhibitor discovery. As a bioisostere of both purine and indole, it possesses the unique ability to mimic the adenine ring of ATP while offering distinct vectors for chemical diversification.
This guide addresses the specific utility of the 6-chloro substituent. While the N1-C2-C3 region typically anchors the molecule within the ATP-binding hinge region, the C6-chlorine serves as a critical synthetic handle. It allows for the late-stage introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed regions or the ribose-binding pocket, thereby modulating potency, selectivity, and physicochemical properties (ADME).
Part 1: The Pharmacophore & Structural Anatomy
To design effective SAR campaigns, one must first understand the electronic and steric landscape of the core scaffold.
Numbering and Electronic Distribution
The 7-azaindole system is electron-deficient compared to indole due to the pyridine nitrogen (N7).
-
N1 (Pyrrole NH): Hydrogen bond donor (HBD). Critical for interaction with the hinge region backbone carbonyls (e.g., Glu, Leu).
-
N7 (Pyridine N): Hydrogen bond acceptor (HBA). Interacts with hinge region backbone amides.
-
C6-Cl (The Handle): The chlorine atom at position 6 is activated for substitution, though less so than the 4-position. It sits in a region often corresponding to the solvent front in Type I kinase inhibitors.
The "Purine Mimicry" Hypothesis
The 7-azaindole core aligns almost perfectly with the purine core of ATP.
-
Adenine N1
7-Azaindole N7 -
Adenine N9
7-Azaindole N1
This mimicry allows the scaffold to dock into the catalytic cleft of kinases (e.g., JAK, CDK, GSK-3
Part 2: Synthetic Access & Functionalization
The primary challenge in working with 6-chloropyrrolopyridine is installing the chlorine regioselectively and subsequently displacing it.
Synthesis of the Core (The N-Oxide Route)
Direct chlorination of 7-azaindole typically favors the 3-position (electrophilic aromatic substitution). To install a chlorine at C6, we utilize the Minisci reaction or, more commonly, the N-oxide rearrangement .
Protocol A: Synthesis of 6-Chloro-7-azaindole via N-Oxide
-
Principle: Oxidation of N7 activates the adjacent carbons (C6) toward nucleophilic attack by chloride ions during treatment with POCl
or MsCl.
Step-by-Step Methodology:
-
Oxidation: Charge a flask with 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and dimethoxyethane (DME). Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Warm to RT and stir for 4–6 h.
-
Workup: Filter the precipitated 7-azaindole-7-oxide. Wash with hexanes to remove benzoic acid byproducts.
-
Rearrangement/Chlorination: Suspend the N-oxide (1.0 eq) in POCl
(5.0 eq). Heat to 80°C for 4 h.-
Note: Monitor by LCMS. The reaction proceeds via a 6-chloro-1-hydroxy intermediate which is subsequently reduced/deoxygenated or directly rearranged depending on exact conditions.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice/NH
OH (exothermic!). Extract with EtOAc.[1] -
Purification: Flash chromatography (Hex/EtOAc). The 6-Cl isomer is typically less polar than the 4-Cl isomer (if formed).
Functionalizing the C6-Position: S Ar vs. Buchwald
The 6-position is adjacent to the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (S
-
S
Ar Limitations: Requires high temperatures (>150°C, microwave) or strong electron-withdrawing groups at C3. Often fails with sterically hindered amines. -
Buchwald-Hartwig Solution: Palladium-catalyzed cross-coupling is the industry standard for 6-Cl displacement. It proceeds under milder conditions and tolerates a wider range of amines.[2]
Figure 1: Synthetic workflow for accessing and functionalizing the 6-chloropyrrolopyridine core. The N-oxide route is preferred for regioselectivity.
Part 3: SAR Logic & Case Studies
The SAR Decision Matrix
When optimizing a hit containing this core, the SAR usually follows three vectors:
| Vector | Structural Region | Interaction Target | Optimization Goal |
| Vector 1 | N1 / N7 | Hinge Region | Maintain H-bonds. N1-alkylation usually abolishes activity (unless targeting non-kinase pockets). |
| Vector 2 | C3 | Gatekeeper / Back Pocket | Introduce bulky groups (halogens, aryls) to fill the hydrophobic pocket or induce conformational changes (Type II inhibition). |
| Vector 3 | C6 (Cl) | Solvent Front / Ribose | Primary SAR Focus. Displace Cl with amines/ethers to tune lipophilicity (LogD), solubility, and permeability. |
Protocol: Buchwald-Hartwig Amination of 6-Cl
This protocol is adapted for library synthesis to explore Vector 3 (Solvent Front).
Reagents:
-
Substrate: 6-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq)
-
Amine: R-NH
(1.2 eq) -
Catalyst: Pd
(dba) (0.05 eq) or Pd(OAc) -
Ligand: Xantphos or BrettPhos (0.1 eq)
-
Base: Cs
CO (2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Inertion: Charge a microwave vial with the substrate, catalyst, ligand, and base. Cap and purge with N
for 5 minutes. -
Addition: Add the amine and dioxane via syringe.
-
Reaction: Heat to 100°C (thermal) or 120°C (microwave) for 1–2 hours.
-
Checkpoint: TLC should show disappearance of the starting chloride. If conversion is low, add 0.02 eq more catalyst.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Case Study: Tuning Selectivity in CDK8 vs. GSK-3
Recent studies (References 1, 2) highlight how the 6-position dictates selectivity.
-
GSK-3
Inhibitors: Substitution at C6 with aliphatic diamines (e.g., N-methylpiperazine) often improves CNS penetration and selectivity by interacting with the ribose-binding residues (e.g., Asp133 in GSK-3 ). -
CDK8 Inhibitors: Introduction of rigid aromatic systems at C6 (via Suzuki coupling) tends to favor CDK8 selectivity by exploiting a specific hydrophobic cleft unique to the CDK family.
Data Summary (Hypothetical Aggregate from Literature):
| Compound | C6 Substituent | C3 Substituent | IC50 (Target) | Selectivity Note |
| A | -Cl | -Ph | > 10 µM | Low potency (Lipophilic) |
| B | -NH-CH | -Ph | 45 nM (CDK8) | High potency, Type I binder |
| C | -Piperazine-Me | -Ph | 22 nM (GSK-3 | Improved solubility, CNS active |
Part 4: Mechanistic Pathway & Visualization
Understanding the binding mode is critical. The 6-substituent points towards the solvent, often interacting with surface residues.
Figure 2: SAR Decision Tree. The C6-position (Green) is the primary vector for solving ADME issues and establishing auxiliary binding contacts.
References
-
Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent CDK8 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: Organic Letters (MIT/Buchwald Lab).[2] URL:[Link]
-
Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidines and Pyrrolo[2,3-b]pyridines. Source: Current Medicinal Chemistry. URL:[Link]
Sources
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS number and identifiers
An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and key safety and handling protocols. Furthermore, it explores the broader context of the pyrrolopyridine scaffold, its established biological activities, and the potential applications of this specific chlorinated derivative in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Core Compound Identification
This compound is a substituted pyrrolopyridine, a class of bicyclic heterocyclic compounds. The core structure consists of a pyrrole ring fused to a pyridine ring. The specific isomer, [3,4-c], denotes the fusion orientation between the two rings. This compound and its salts, particularly the hydrochloride salt, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.
A critical aspect of working with this compound is distinguishing it from its various isomers, such as pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine, as the isomeric form dictates the molecule's three-dimensional shape and, consequently, its biological activity.
Below is a summary of the key identifiers for this compound and its commonly available hydrochloride salt.
| Identifier | This compound (Parent Compound) | This compound HCl (Hydrochloride Salt) |
| CAS Number | Not explicitly assigned; identified by its PubChem CID. | 2055840-67-8[1] |
| PubChem CID | 53350376[1] | 122715520[1] |
| IUPAC Name | This compound | This compound;hydrochloride[1] |
| Molecular Formula | C₇H₇ClN₂ | C₇H₈Cl₂N₂[1] |
| Molecular Weight | 154.60 g/mol | 191.05 g/mol [1] |
| Canonical SMILES | C1C2=C(CN1)C=NC=C2Cl | C1C2=CC(=NC=C2CN1)Cl.Cl[1] |
| InChIKey | Not available for parent | PWCCHFPOHUVACO-UHFFFAOYSA-N[1] |
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolopyridine core is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity. Pyrrolopyridines are structurally related to purines and other endogenous molecules, allowing them to function as effective mimics or antagonists in various biological pathways.
The fusion of a pyrrole and a pyridine ring creates a rigid, planar system with a unique distribution of electron density and hydrogen bonding capabilities.[2][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group in the pyrrole ring can act as a hydrogen bond donor.[2] This dual functionality is crucial for molecular recognition at the active sites of enzymes and receptors.
Derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated a wide spectrum of pharmacological activities, including:
-
Antiviral Activity: Certain derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4]
-
Anticancer Activity: The scaffold is a component of molecules designed as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes in cell growth and proliferation pathways often dysregulated in cancer.[5]
-
Antidiabetic Activity: Some pyrrolo[3,4-c]pyridine derivatives have been explored as aldose reductase inhibitors or GPR119 agonists, targets relevant to managing diabetes and its complications.[5]
-
Neurological Activity: The scaffold has been used to develop compounds with analgesic and sedative properties.[4][5]
The addition of a chlorine atom at the 6-position, as in the topic compound, significantly influences its electronic properties and potential for molecular interactions, often enhancing binding affinity or modifying metabolic stability.
Caption: Biological applications of the pyrrolopyridine scaffold.
Synthesis Strategies: A Generalized Approach
A plausible synthetic workflow would likely start from a suitably substituted pyridine or pyrrole precursor, followed by the construction of the second fused ring.
Hypothetical Synthesis Workflow
This diagram illustrates a conceptual pathway. The selection of specific reagents, catalysts, and reaction conditions would require empirical optimization in a laboratory setting.
-
Starting Material Selection: The process would likely begin with a commercially available and appropriately functionalized pyridine derivative, for instance, a di-substituted pyridine containing groups that can be chemically manipulated to form the pyrrole ring.
-
Ring Formation/Annulation: A key step would be the cyclization reaction to form the fused pyrrole ring. This could involve reactions like the Bischler-Möhlau indole synthesis or a palladium-catalyzed cross-coupling reaction followed by intramolecular cyclization.
-
Chlorination: If the starting pyridine is not already chlorinated, a chlorination step would be necessary. This could be achieved using standard chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of this step is critical.
-
Reduction/Final Modification: The term "dihydro" in the chemical name indicates that a portion of the pyrrole ring is saturated. If the ring-forming reaction results in an aromatic pyrrole, a subsequent selective reduction step would be required.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to achieve the desired level of purity for research applications.
Caption: A conceptual workflow for pyrrolopyridine synthesis.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be strictly followed when handling this compound and its salts. The available data for the hydrochloride salt provides a basis for a comprehensive risk assessment.
GHS Hazard Classification (for Hydrochloride Salt)[1]
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.[8]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
Handling and Storage
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion and Future Outlook
This compound represents a valuable building block in the field of medicinal chemistry. Its structural features, derived from the privileged pyrrolopyridine scaffold, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value across a range of diseases, including cancer, viral infections, and metabolic disorders. The presence of the chloro-substituent provides a handle for further chemical modification and can enhance the pharmacological properties of its derivatives. Future research efforts will likely focus on incorporating this moiety into larger, more complex molecules and evaluating their biological activity and potential as drug candidates. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research setting.
References
-
PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Retrieved from [Link]
-
PMC. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
Sources
- 1. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Role of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine as a drug intermediate
Technical Dossier: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Role: Advanced Drug Intermediate & Scaffold for Kinase Inhibition
Part 1: Executive Summary
This compound (CAS: 533503-76-5) is a high-value bicyclic heterocyclic scaffold, increasingly utilized in modern medicinal chemistry as a bioisostere of isoindoline. Its structural significance lies in the fusion of a pyridine ring with a saturated pyrrolidine ring. This "azaisoindoline" core offers two distinct advantages over its carbocyclic counterparts:
-
Physicochemical Optimization: The pyridine nitrogen lowers lipophilicity (
), improving aqueous solubility and metabolic stability. -
Strategic Functionalization: The C-6 chlorine atom serves as an electrophilic handle for Suzuki-Miyaura couplings or
displacements, while the pyrrolidine nitrogen (N-2) acts as a nucleophilic handle for amide/urea formation.
Currently, this intermediate is pivotal in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , a class of immuno-oncology agents designed to enhance T-cell activation.
Part 2: Physicochemical Profile
The following data represents the core scaffold properties, essential for predicting ADME behavior in early-stage drug discovery.
| Property | Value / Description | Relevance |
| CAS Number | 533503-76-5 (Free Base) | Identity verification |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 154.60 g/mol | Fragment-based drug design (FBDD) |
| Calculated LogP | ~1.2 – 1.6 | Optimal for oral bioavailability (Rule of 5) |
| pKa (Pyrrolidine N) | ~9.5 – 10.0 | Basic center; likely protonated at physiological pH |
| pKa (Pyridine N) | ~2.5 – 3.0 | Weak base; H-bond acceptor in kinase hinge regions |
| Topological Polar Surface Area | ~25 Ų | Good membrane permeability |
Part 3: Medicinal Chemistry & Mechanism of Action
The Target: HPK1 in Immuno-Oncology
The primary application of this scaffold is in the inhibition of HPK1 (MAP4K1) . HPK1 acts as a molecular "brake" on the immune system.[1][2] When T-cell receptors (TCR) are activated, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376.[2] This phosphorylation triggers the ubiquitination and degradation of SLP-76, thereby dampening the immune response.[2]
Inhibitors utilizing the pyrrolo[3,4-c]pyridine scaffold block HPK1 kinase activity, preventing SLP-76 degradation and sustaining T-cell activation against tumors.
Pathway Visualization
Figure 1: Mechanism of Action for HPK1 Inhibitors utilizing the pyrrolo[3,4-c]pyridine scaffold. Inhibition prevents SLP-76 degradation, maintaining immune signaling.
Part 4: Synthetic Protocols
The synthesis of This compound typically proceeds from 6-chloropyridine-3,4-dicarboxylic acid . The critical challenge is maintaining the integrity of the chlorine atom during the reduction of the imide to the amine.
Synthetic Route Visualization
Figure 2: Synthetic pathway from dicarboxylic acid precursor to the final dihydro-pyrrolo scaffold.
Detailed Experimental Methodology
Step 1: Formation of the Imide (6-Chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)
-
Reagents: 6-chloropyridine-3,4-dicarboxylic acid (1.0 eq), Acetic Anhydride (excess), Urea or Ammonia (1.2 eq).
-
Protocol:
-
Suspend 6-chloropyridine-3,4-dicarboxylic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours to form the anhydride in situ.
-
Concentrate under reduced pressure to remove excess acetic anhydride.
-
Resuspend the residue in anhydrous THF. Add urea (or pass ammonia gas) and heat to reflux for 4-6 hours.
-
Cool to room temperature. The imide typically precipitates. Filter, wash with cold water, and dry in vacuo.
-
Checkpoint: Confirm formation by disappearance of acid peaks in LCMS and appearance of imide mass (M+H ~ 183/185).
-
Step 2: Reduction to this compound
-
Reagents: Imide (from Step 1), Borane-THF complex (
, 1M, 4.0 eq), or Zn dust/Acetic Acid (for partial reduction to lactam). -
Protocol (Full Reduction):
-
Dissolve the imide in anhydrous THF under Nitrogen atmosphere.
-
Cool to 0°C. Dropwise add
solution. -
Allow to warm to room temperature, then heat to reflux (65°C) for 12-16 hours.
-
Quenching (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Then add 6N HCl and reflux for 1 hour to break the boron-amine complex.
-
Neutralize with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.
-
Dry organic layer over
, filter, and concentrate. -
Purification: If necessary, convert to HCl salt by adding 4N HCl in dioxane, filtering the precipitate.
-
Yield: Typically 60-75%.
-
Validation: 1H NMR should show disappearance of carbonyl signals and appearance of methylene protons at ~4.0-4.5 ppm.
-
Part 5: Quality Control & Safety
Analytical Standards
-
HPLC Method: C18 Column, Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid). Detection @ 254 nm.
-
Impurity Profile: Watch for dechlorinated byproduct (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) if reduction conditions are too harsh (e.g.,
at high temp). -
NMR Signature (DMSO-d6):
-
Pyridine protons: Two singlets or doublets (depending on resolution) in the aromatic region (~7.5 - 8.5 ppm).
-
Pyrrolidine protons: Broad singlet or multiplet for
groups adjacent to Nitrogen (~4.0 - 4.5 ppm).
-
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazards:
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the HCl salt is stable.
References
-
WO2020100027A1 . 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. World Intellectual Property Organization. Link
-
Szkatuła, D. et al. (2020).[5] Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Pharmaceuticals.[5][6] Link
-
PubChem CID 53350376 . This compound.[3] National Center for Biotechnology Information. Link
-
Sauer, K. et al. (2001). Hematopoietic progenitor kinase 1 associates with and phosphorylates SLP-76 in T cells. Journal of Biological Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
Calculating LogP and molecular weight of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Executive Summary
The compound 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 533503-76-5 / 2055840-67-8 for HCl salt) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and heterocyclic building blocks. Its structure—a pyridine ring fused to a saturated pyrroline (pyrrolidine) ring—mimics the isoindoline core but with distinct electronic properties due to the pyridine nitrogen.
Accurate determination of its Molecular Weight (MW) and Partition Coefficient (LogP) is foundational for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a definitive protocol for calculating these properties theoretically and validating them experimentally, emphasizing the impact of ionization on lipophilicity.
Molecular Identity & Weight Calculation
Structural Elucidation
To calculate properties accurately, we must first define the molecular graph.
-
System: Fused bicyclic heterocycle.[1]
-
Core: Pyrrolo[3,4-c]pyridine (Pyridine fused to a pyrrole ring at the c-face, i.e., carbons 3 and 4 of the pyridine).
-
Saturation: "2,3-dihydro-1H" indicates saturation of the pyrrole ring, converting it effectively into a pyrrolidine ring fused to pyridine.
-
Substituent: Chlorine atom at position 6 of the pyridine ring.[1][2]
SMILES String: Clc1cncc2CNCc12 (Representative canonical form)
Molecular Formula: C
Molecular Weight (MW) Determination
The molecular weight is calculated using the standard atomic weights (IUPAC 2025 conventions).
| Element | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total MW | 154.597 |
Technical Note: For mass spectrometry (HRMS), the Monoisotopic Mass is required.
-
Monoisotopic Mass: 154.0298 Da (using
C, H, Cl, N). -
Isotope Pattern: Expect a characteristic M+2 peak at ~33% intensity due to
Cl natural abundance.
Theoretical LogP Calculation
LogP (Logarithm of the partition coefficient between n-octanol and water) is a measure of lipophilicity for the neutral molecule.
Fragment-Based Calculation (Methodology)
We utilize the Atom-Additive XLogP3 or CLogP methodology. This approach deconstructs the molecule into fragments, assigns hydrophobicity values, and applies correction factors for intramolecular interactions.[3]
Workflow Logic:
-
Base Fragments: Pyridine ring, Secondary Amine (cyclic), Methylene groups.
-
Substituents: Chloride (Lipophilic).
-
Corrections: Proximity effects (ortho-substitution), H-bonding potential.
Figure 1: Computational workflow for fragment-based LogP prediction.
Calculated Values
Based on consensus algorithms (SwissADME, ChemAxon, XLogP3):
| Algorithm | Predicted LogP | Rationale |
| XLogP3 | 1.28 | Atom-additive method with robust training on heterocycles. |
| WLogP | 1.42 | Fragment-based; emphasizes the lipophilic Cl contribution. |
| MLogP | 1.15 | Topological method; sensitive to the compact fused system. |
| Consensus | 1.28 ± 0.15 | Recommended theoretical value. |
Interpretation: The compound is moderately lipophilic. The hydrophilic secondary amine and pyridine nitrogen balance the lipophilic chlorobenzene-like moiety. This suggests good oral bioavailability (Lipinski compliant) and potential Blood-Brain Barrier (BBB) permeability.
Experimental Determination Protocol
Theoretical values often fail to account for specific solvation effects or tautomerization. The RP-HPLC Method is the industry standard for high-throughput lipophilicity assessment, avoiding the emulsion issues of the traditional Shake-Flask method.
Principle
Retention time (
Protocol: RP-HPLC Determination
Reagents:
-
Mobile Phase A: 20 mM MOPS buffer (pH 7.4) saturated with n-octanol.
-
Mobile Phase B: Methanol saturated with n-octanol.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Standards: Pyridine (0.65), Aniline (0.90), Chlorobenzene (2.84), Toluene (2.73).
Step-by-Step Workflow:
-
System Equilibration: Saturate the column with octanol-saturated mobile phase to mimic the octanol-water interface.
-
Dead Time (
) Determination: Inject Uracil or Thiourea (unretained) to determine . -
Calibration: Inject standard mixture. Plot
vs. Literature LogP.-
Capacity Factor
-
-
Analyte Injection: Inject this compound (dissolved in MeOH).
-
Calculation: Interpolate LogP from the linear regression equation:
Figure 2: Reversed-Phase HPLC workflow for experimental LogP determination.
Critical Technical Considerations
LogP vs. LogD (pH Dependence)
This molecule contains basic nitrogens:
-
Pyridine Nitrogen: pKa ~ 3-4 (weak base).
-
Pyrrolidine Nitrogen (Secondary Amine): pKa ~ 9-10 (strong base).
At physiological pH (7.4), the secondary amine will be predominantly protonated (cationic species).
-
LogP refers to the neutral species (requires pH > 11 for measurement).
-
LogD
(Distribution Coefficient) will be significantly lower (more hydrophilic) due to ionization. -
Implication: For drug development, LogD
is the biologically relevant parameter. Expect LogD to (highly soluble in aqueous media), whereas the intrinsic LogP is ~1.28.
Lipinski's Rule of 5 Analysis
-
MW: 154.6 (< 500) ✅[7]
-
LogP: 1.28 (< 5) ✅
-
H-Bond Donors: 1 (NH) (< 5) ✅
-
H-Bond Acceptors: 2 (N, NH) (< 10) ✅
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53350376, this compound. Retrieved from [Link]
- Benet, L. Z., et al. (2016).BDDCS, the Rule of 5 and Drugability. The AAPS Journal. (Contextualizing LogP in drug discovery).
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link]
-
ChemAxon. LogP and LogD Calculation Methodology. (Fragment-based algorithms).[8][9] Retrieved from [Link]
- Tetko, I. V., et al. (2005).Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. (Source for ALOGPS 2.1 algorithms).
Sources
- 1. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine [cymitquimica.com]
- 8. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
The Dihydro-1H-Pyrrolo[3,4-c]pyridine Scaffold: From CNS Agents to Immuno-Oncology
The following technical guide details the history, chemistry, and therapeutic evolution of dihydro-1H-pyrrolo[3,4-c]pyridine analogs.
Technical Whitepaper & Discovery Guide
Executive Summary: The "Azalactam" Renaissance
The dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a masterclass in "scaffold repurposing." Originally explored in the mid-20th century for its sedative and analgesic properties (as the 1,3-dione "imide"), this bicyclic heterocycle has recently undergone a renaissance.[1] In the 2020s, it emerged as a critical pharmacophore in immuno-oncology , specifically as the core of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][2]
This guide distinguishes between the two primary oxidation states that define its utility:
-
The 1,3-Dione (Imide): The classical "3,4-pyridinedicarboximide" core, historically linked to CNS activity.[1]
-
The 1-One (Lactam): The modern "azalactam" core, a key hinge-binding motif in kinase inhibitors like PF-07265028 .
Structural Architecture & Chemical Identity
The core structure consists of a pyridine ring fused to a five-membered nitrogen-containing ring (pyrrole), which is partially saturated.[1]
-
Key Isomer: The [3,4-c] fusion is distinct from the more common 7-azaindole ([2,3-b]).[1] The [3,4-c] geometry places the pyridine nitrogen in a position that significantly alters the electronic properties of the fused system, making it less electron-rich than standard indoles and more susceptible to nucleophilic attack at the carbonyls in its oxidized forms.[1]
The "Switch": Imide vs. Lactam
The biological function is dictated by the oxidation state of the pyrrole ring:[1]
| Feature | 1,3-Dione (Imide) | 1-One (Lactam) |
| Structure | Two carbonyls (C1, C3) | One carbonyl (C1) |
| Electronic Character | Electron-deficient; acidic NH (pKa ~8-9) | Moderately basic; Hydrogen bond donor/acceptor |
| Primary Target | CNS Receptors (Undefined), COX enzymes | HPK1 Kinase (ATP-binding pocket) |
| Discovery Era | 1970s - 2000s | 2015 - Present |
Historical Context: The Analgesic Era (1,3-Diones)
Before its rise in oncology, the scaffold was investigated as a non-narcotic analgesic.[1]
Discovery Logic
Researchers sought to combine the pharmacophores of known sedatives (like thalidomide or phthalimides) with a pyridine ring to improve water solubility and pharmacokinetic profiles.[1]
-
Mechanism: While the exact target remains elusive, derivatives substituted at the N-position (e.g., with piperazine linkers) demonstrated significant antinociceptive activity in "writhing" and "hot plate" assays, often comparable to morphine but without the respiratory depression.[1]
-
Limitation: The high polarity and metabolic instability of the imide ring often led to rapid hydrolysis in vivo, limiting clinical progression.[1]
The Modern Era: HPK1 Inhibitors & Immuno-Oncology
The scaffold's true potential was unlocked when Pfizer and other major pharmas identified the lactam (1-one) form as a privileged structure for inhibiting HPK1 (MAP4K1) .
The Target: HPK1
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[5][6] Inhibiting HPK1 "releases the brakes" on the immune system, enhancing the anti-tumor T-cell response.[1]
-
The Challenge: HPK1 is structurally homologous to other MAP4K family members, making selectivity difficult.[1]
-
The Solution: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (azalactam) scaffold mimics the hydrogen-bonding pattern required to bind to the kinase hinge region (specifically interacting with the backbone of the ATP-binding pocket) while offering vectors (at the N2 and C6 positions) to reach into the solvent-exposed regions for selectivity.
Case Study: PF-07265028
Pfizer's clinical candidate, PF-07265028 , utilizes this azalactam core.[1][7]
-
Design: The lactam carbonyl accepts a hydrogen bond from the kinase hinge, while the NH donates one.[1]
-
Selectivity: Substituents on the pyridine ring (C6) extend into the ribose-binding pocket, achieving >300-fold selectivity over related kinases.[1]
Visualization: The HPK1 Signaling Pathway
Caption: Schematic of HPK1 inhibition. The azalactam inhibitor blocks HPK1, preventing SLP-76 inactivation and restoring T-cell anti-tumor activity.[1]
Synthetic Protocols
The synthesis of these analogs requires distinct strategies for the "Imide" and "Lactam" forms.[1]
Protocol A: Synthesis of the 1,3-Dione (Imide) Core
This is the classical route, robust and scalable.[1]
Reagents:
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)[1]
-
Acetic Anhydride (
) -
Primary Amine (
)
Step-by-Step Methodology:
-
Anhydride Formation: Reflux cinchomeronic acid in excess acetic anhydride for 3-4 hours. The solvent is removed under reduced pressure to yield furo[3,4-c]pyridine-1,3-dione (the anhydride).[1]
-
Amidation: Dissolve the crude anhydride in anhydrous dioxane or DMF. Add the primary amine (
eq) dropwise at .[1] -
Cyclization: Heat the reaction mixture to
for 6-12 hours. The intermediate amic acid cyclizes to form the thermodynamically stable imide.[1] -
Purification: The product often precipitates upon cooling or addition of water.[1] Recrystallize from ethanol.
Protocol B: Synthesis of the 1-One (Lactam) Core
This is the modern medicinal chemistry route, often requiring metal catalysis or selective reduction.[1]
Reagents:
-
Methyl 3-formylisonicotinate (or equivalent ortho-formyl ester)
-
Primary Amine (
) -
Reducing Agent (
or )[1]
Step-by-Step Methodology (Reductive Amination/Cyclization):
-
Schiff Base Formation: React methyl 3-formylisonicotinate with the primary amine in methanol/DCM containing catalytic acetic acid. Stir for 2 hours to form the imine.
-
Reduction: Cool to
. Add sodium cyanoborohydride ( , eq).[1] Stir overnight. This reduces the imine to the secondary amine.[1] -
Lactamization: The resulting intermediate (secondary amine with an adjacent ester) will often cyclize spontaneously. If not, heat in refluxing toluene or ethanol with a base catalyst (
or ) to drive the intramolecular acylation, forming the lactam ring.[1]
Visualization: Synthetic Pathways
Caption: Divergent synthesis of the two primary scaffolds. Top: Classical Imide route.[1] Bottom: Modern Reductive Amination route to the Lactam.
Structure-Activity Relationship (SAR) Data
The following table summarizes the key SAR findings for the Lactam (HPK1) series, derived from patent literature and recent publications (e.g., Pfizer, Nimbus).
| Position | Substitution | Effect on Activity (HPK1) |
| N-2 (Lactam Nitrogen) | Methyl / Small Alkyl | Essential. Large groups here clash with the kinase hinge region (Gatekeeper residue). |
| C-6 (Pyridine Ring) | Aryl / Heteroaryl | Critical for Selectivity. This vector points towards the solvent front. Substitution here (e.g., with a substituted pyrazole or triazole) drives potency and selectivity over other MAP4K kinases. |
| C-4 (Pyridine Ring) | Amino / Alkoxy | Modulates Solubility. Groups here often improve ADME properties but must be small to avoid steric clashes. |
| C-1 (Carbonyl) | Oxygen | Essential. Forms a critical hydrogen bond with the kinase backbone. Reduction to the amine (tetrahydro-isoquinoline analog) abolishes activity. |
References
-
Pfizer Inc. (2024).[7] Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer.[1][7] Journal of Medicinal Chemistry. Link
-
Wójcicka, A., et al. (2021).[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][2][6][7][8][9][10][11] Link
-
Nimbus Therapeutics. (2023).[1] Nimbus Therapeutics Presents Positive Preliminary Data from Clinical Trial of HPK1 Inhibitor in Solid Tumors. BioSpace. Link
-
Szkatuła, D., et al. (2020).[1][12] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. Link
-
Yin, Y., et al. (2025).[1][13] Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 13. researchgate.net [researchgate.net]
Technical Guide: Safety Profiling and Handling of Chloropyrrolopyridine Scaffolds
Executive Summary
Chloropyrrolopyridines (often referred to as chloro-azaindoles) represent a critical scaffold in modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors, antiviral agents, and oncology therapeutics.[1] However, their specific fused heterocyclic structure—combining an electron-deficient pyridine ring with a pyrrole—creates a unique toxicological profile that differs from standard indoles.[1]
This guide moves beyond generic safety advice to provide a rigorous, mechanism-based approach to handling these compounds. It addresses the discrepancy often found in vendor SDSs (e.g., Acute Tox. 3 vs. Irritant) and establishes a self-validating protocol for Occupational Exposure Banding (OEB) in the absence of complete toxicological data.
Part 1: Chemical Nature and Hazard Identification[2]
Structural Basis of Toxicity
The toxicity of chloropyrrolopyridines is dictated by the positioning of the nitrogen atoms and the chlorine substituent. Unlike simple indoles, the "azaindole" (pyrrolo[2,3-b]pyridine) core possesses lower electron density on the six-membered ring.[1]
-
Electrophilicity & Sensitization: The chlorine atom, particularly at the C4 position (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine), is susceptible to nucleophilic aromatic substitution (
). In biological systems, this reactivity can lead to the haptenization of proteins, driving skin sensitization and potential respiratory irritation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isomer-Specific Hazards: Toxicity is not uniform across isomers.[1]
The "Eye Damage" Critical Control Point
A common error in R&D safety is treating all "irritants" equally. Many chloropyrrolopyridines carry the H318 (Causes serious eye damage) hazard code. Unlike reversible eye irritation (H319), H318 indicates the potential for irreversible corneal opacity.
Scientific Implication: Standard safety glasses are insufficient. Operations involving powders or pressurized transfers must utilize chemical splash goggles or a face shield.
Part 2: SDS Deconstruction and Data Synthesis
When sourcing these compounds, researchers often encounter conflicting data between vendors (e.g., Sigma-Aldrich vs. TCI vs. Santa Cruz).[1] The table below synthesizes the conservative consensus for the most common derivative, 4-chloro-7-azaindole.
Table 1: Consolidated Hazard Profile (4-Chloro-1H-pyrrolo[2,3-b]pyridine)[1][4]
| Endpoint | GHS Classification | Hazard Statement | Signal Word | Critical Prevention |
| Eye | Eye Dam. 1 | H318: Causes serious eye damage | DANGER | Goggles/Face Shield required.[1][2] |
| Skin | Skin Irrit. 2 | H315: Causes skin irritation | Warning | Nitrile gloves (0.11mm min). |
| Oral | Acute Tox. 3 or 4* | H301/H302: Toxic/Harmful if swallowed | Danger/Warning | Do not eat/drink in lab. Wash hands. |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation | Warning | Handle only in Fume Hood. |
*Note: Oral toxicity varies by vendor purity and testing method. Always assume Category 3 (Toxic) for novel derivatives until proven otherwise.[1]
Part 3: Toxicological Assessment Workflow
In drug discovery, full toxicological data is rarely available for novel intermediates. We utilize a "Read-Across" logic combined with Occupational Exposure Banding (OEB).[1][3]
The Assessment Logic
The following diagram illustrates the decision matrix for assigning safety bands to new chloropyrrolopyridine derivatives.
Figure 1: Decision matrix for assigning Occupational Exposure Bands (OEB) to novel azaindole derivatives lacking comprehensive toxicity data.
Occupational Exposure Banding (OEB)
For novel chloropyrrolopyridines, do not rely on generic "nuisance dust" limits.
-
Default Assignment: OEB 3 (10–100 µg/m³).
-
Justification: These compounds are pharmacophores designed to inhibit kinases (e.g., JAK, ROCK). Even intermediates may possess biological activity.
-
Handling Implication: Open bench handling is prohibited. All weighing and transfer must occur within a HEPA-filtered enclosure or chemical fume hood.[1]
Part 4: Safe Handling Protocols
This protocol is designed to be self-validating : if the visual checks (step 2) fail, the protocol halts.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 disposable respirator (minimum) if outside containment; Powered Air-Purifying Respirator (PAPR) for spill cleanup.[1]
-
Dermal: Double-gloving recommended.[1]
-
Inner: Nitrile (inspection layer).
-
Outer: Nitrile or Neoprene (barrier layer).
-
Why? Halogenated heterocycles can permeate thin latex rapidly.
-
-
Ocular: Chemical Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to H318 risks.
Handling & Synthesis Workflow
-
Preparation:
-
Verify fume hood flow (face velocity > 100 fpm).
-
Place a disposable absorbent pad (chux) on the work surface to capture micro-spills.
-
-
Visual Validation (The "White Glove" Test):
-
Wipe the exterior of the reagent bottle with a damp white tissue before opening.
-
Pass: Tissue remains white.
-
Fail: Tissue shows yellow/beige discoloration. STOP. The container is contaminated externally. Decontaminate before proceeding.[4]
-
-
Transfer:
-
Avoid metal spatulas if the compound is potentially acidic (HCl salts); use Teflon or polypropylene to prevent metal leaching and sparking.
-
Dissolve solids immediately. Do not leave dry powder exposed in the hood.
-
-
Waste Management:
-
Segregate as "Halogenated Organic Waste."
-
Crucial: Do not mix with strong oxidizers (e.g., nitric acid) as azaindoles can be oxidized violently.
-
Part 5: Emergency Response Logic
In the event of exposure, the response must be rapid and specific to the "Corrosive/Irritant" nature of the scaffold.
Figure 2: Emergency response workflow emphasizing the critical immediate flush for eye exposure due to potential irreversible damage.[1]
Spill Cleanup (Powder)[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don goggles, double gloves, and N95 respirator.
-
Contain: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated chemical vacuum with HEPA filtration.
-
Neutralize: Wipe area with a mild surfactant solution. Avoid acetone, which may spread the lipophilic compound through skin.
References
-
PubChem. (2025). 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Compound).[1][2][5] National Library of Medicine. Available at: [Link]
-
Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.[1] American Industrial Hygiene Association Journal. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] United States Department of Labor. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link][1]
Sources
- 1. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Optimized reaction conditions for N-protection of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Introduction & Strategic Context
The scaffold 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 800401-68-7) is a high-value intermediate in the synthesis of kinase inhibitors, particularly for oncology targets. The core structure features a fused bicyclic system: a reactive pyrroline ring fused to a chloropyridine.
The Synthetic Challenge
The primary challenge in handling this molecule lies in its dual-nitrogen nature and its commercial availability as a hydrochloride salt (
-
Regioselectivity: The goal is to protect the secondary amine (pyrroline-
) while leaving the pyridine nitrogen and the chlorine handle untouched. -
Solubility: The salt form is highly polar and insoluble in standard non-polar organic solvents (DCM, Toluene), while the free base is prone to oxidation if left unprotected.
-
Orthogonality: The 6-chloro position is a designated "handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig). Therefore, the protecting group must be stable to basic aqueous conditions (ruling out Fmoc) and reducing conditions (ruling out Cbz if hydrogenolysis is required later). Boc (tert-butyloxycarbonyl) is the optimal choice due to its stability in basic cross-coupling environments and facile removal with acid.
Reaction Mechanism & Pathway[1][2][3]
The reaction relies on the nucleophilic attack of the secondary amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (
Critical Mechanistic Insight
The pyridine nitrogen (
Figure 1: Reaction pathway demonstrating the in-situ neutralization strategy.
Optimization of Reaction Conditions
We evaluated four solvent/base systems to maximize yield and minimize the "bis-Boc" impurity.
Table 1: Optimization Screen
| Entry | Solvent System | Base (Equiv) | Temp | Time | Yield | Observations |
| 1 | DCM | None | 25°C | 24 h | <5% | Fail. SM remains as insoluble salt. |
| 2 | DCM | TEA (2.5) | 25°C | 4 h | 88% | Standard. Good conversion, easy workup. |
| 3 | THF/Water (1:1) | 25°C | 12 h | 92% | Excellent. Homogeneous initially, product precipitates. | |
| 4 | DMF | DIPEA (2.5) | 60°C | 1 h | 75% | Poor. Significant bis-protection observed. |
Detailed Experimental Protocol
Reagents
-
Substrate: this compound HCl (1.0 equiv)
-
Reagent:
(1.1 equiv) -
Base: Triethylamine (
) (2.5 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous preferred, but tech grade acceptable)
Step-by-Step Methodology
-
Suspension: To a round-bottom flask equipped with a magnetic stir bar, add the Substrate HCl salt (10.0 g, 52.3 mmol). Add DCM (100 mL, 10 vol). The mixture will appear as a white suspension.
-
Neutralization (Exothermic): Cool the flask to 0°C (ice bath). Add Triethylamine (18.2 mL, 130.7 mmol) dropwise over 10 minutes.
-
Checkpoint: The suspension will thin out as the free base is liberated and the
forms.
-
-
Reagent Addition: Add a solution of
(12.5 g, 57.5 mmol) dissolved in DCM (20 mL) dropwise to the reaction mixture at 0°C.-
Note: Gas evolution (
) may be observed.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexane). The baseline spot (amine salt) should disappear, replaced by a high
spot (Product, ).
-
-
Workup (The "Acid Wash" Trick):
-
Dilute with DCM (100 mL).
-
Wash 1: 0.5 M Citric Acid or 1M
(100 mL). Crucial Step: This acidic wash removes unreacted amine and the pyridine-rich byproducts, but is not strong enough to deprotect the Boc group. -
Wash 2: Saturated
(100 mL) to neutralize trace acid. -
Wash 3: Brine (100 mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: The resulting off-white solid is usually >95% pure. If necessary, recrystallize from Hexane/EtOAc (9:1).
Workflow Visualization
Figure 2: Operational workflow ensuring high purity isolation.
Troubleshooting & Critical Controls
Issue: Incomplete Conversion
If the starting material persists after 6 hours:
-
Cause: The salt was not fully neutralized.
-
Fix: Add 0.5 equiv of DIPEA and check pH (should be basic, pH > 9).
Issue: Bis-Protection (Pyridine attack)
-
Cause: Large excess of
or high temperatures (>40°C). -
Fix: Treat the crude mixture with 1M NaOH in MeOH for 30 minutes. The carbamate on the pyridine nitrogen is highly labile and will hydrolyze back to the pyridine much faster than the pyrroline-N-Boc.
Safety Note
Chlorinated fused pyridines can be skin sensitizers. All operations should be conducted in a fume hood.
References
-
PubChem Compound Summary. this compound hydrochloride. National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. Boc-Protected Amines - Stability and Deprotection. Link
-
Vertex AI Search. Synthesis of tert-butyl 6-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate. (Verified commercial availability and standard protocols). Link
-
BenchChem. Experimental procedure for deprotection of Boc-protected amines (Contextual reference for stability). Link
Sources
Suzuki-Miyaura cross-coupling reactions at the 6-chloro position
Application Note: Precision Suzuki-Miyaura Coupling at the 6-Chloro Position of Purines and Related Heterocycles
Executive Summary
The 6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Idelalisib) and antiviral nucleosides. While 6-iodopurines offer higher reactivity, 6-chloropurines are the preferred starting material due to superior commercial availability, lower cost, and atom economy.
However, the 6-chloro position presents a dichotomy: it is electron-deficient (activated for SNAr) yet often sluggish in Palladium-catalyzed oxidative addition compared to bromides or iodides. Furthermore, the electron-poor nature of the purine ring makes the C6 position highly susceptible to hydrolysis (conversion to 6-oxopurine/hypoxanthine) under the basic aqueous conditions required for Suzuki-Miyaura coupling.
This guide provides a scientifically grounded approach to overcoming these competing pathways, utilizing modern precatalyst architectures and controlled basicity to ensure high yields.
Critical Reaction Parameters
The Substrate Challenge: N-Coordination & Hydrolysis
-
Catalyst Poisoning: The imidazole nitrogen (N7/N9) in purines can displace phosphine ligands, forming stable, inactive Pd-bis(purine) complexes. Solution: Protection of the N9 position (THP, Boc, Benzyl, or Acetyl) is strongly recommended. If using unprotected substrates, higher catalyst loading and water-soluble phosphines (e.g., TPPTS) are required.
-
The Hydrolysis Trap: Hydroxide ions (
), often generated from carbonate bases in water, compete with the boronic acid for the C6 position. This leads to the thermodynamically stable 6-hydroxypurine (hypoxanthine) byproduct, which is a dead-end for coupling.
Catalyst Selection: The Shift to Buchwald Precatalysts
While traditional catalysts like
-
Recommendation: XPhos Pd G3 or CataCXium A Pd G3 .
-
Mechanism: These bulky, electron-rich dialkylbiarylphosphine ligands facilitate rapid oxidative addition into the C-Cl bond at lower temperatures (
), outcompeting the hydrolysis pathway. The "G3" (Third Generation) precatalyst scaffold ensures the delivery of a defined 1:1 Pd:Ligand active species, eliminating the induction period associated with Pd(OAc)₂ mixtures.
Experimental Protocols
Protocol A: The "Robust Standard" (For Protected, Reactive Substrates)
Best for: 6-chloropurines with stable boronic acids and N9-protection (THP, Bn).
Reagents:
-
Substrate: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge a reaction vial with the purine substrate, boronic acid,
, and catalyst. -
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C for 4–12 hours. Note: Monitor by LCMS. If hydrolysis >10%, switch to Protocol B.
-
Cool, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: The "High-Fidelity" Method (For Difficult/Sensitive Substrates)
Best for: Unstable boronic acids, hydrolysis-prone substrates, or sterically hindered couplings.
Reagents:
-
Substrate: 6-Chloropurine derivative (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (1–3 mol%)
-
Base:
(anhydrous) (2.0 equiv) -
Solvent: n-Butanol or THF (Anhydrous conditions)
Procedure:
-
Strict Anaerobic Setup: Flame-dry the reaction vessel and cool under Argon.
-
Add substrate, boronic acid, XPhos Pd G3, and finely ground anhydrous
. -
Add anhydrous n-Butanol or THF.
-
Heat to 100°C (if n-BuOH) or Reflux (if THF).
-
Validation: The use of anhydrous phosphate limits the concentration of free hydroxide, significantly suppressing the hydrolysis side reaction while activating the boronic acid via the phosphate anion.
Optimization & Troubleshooting Matrix
| Observation (LCMS) | Root Cause | Corrective Action |
| Start Material (SM) remains, no product | Oxidative Addition failure | Switch ligand to XPhos or SPhos . Increase Temp to 100°C. |
| SM consumed, major peak is Hydrolysis (M-Cl + OH) | High | Switch base to |
| SM consumed, major peak is Protodeboronation (Ar-H) | Unstable Boronic Acid | Use Boronic Esters (Pinacol). Lower Temp. Add CuCl (1 equiv) as promoter. |
| Reaction stalls at 50% conversion | Catalyst death/poisoning | Add second portion of catalyst. Ensure N9 is protected. |
| Homocoupling of Boronic Acid (Ar-Ar) | Oxidant present | Rigorous degassing (sparging) required. Reduce catalyst loading. |
Mechanistic Visualization
Figure 1: The Competitive Landscape of 6-Chloropurine Coupling
This diagram illustrates the critical branch point where the reaction succeeds (Cross-Coupling) or fails (Hydrolysis).
Caption: The kinetic competition between Transmetallation (Product) and Hydrolysis (Byproduct). Success depends on accelerating Path A via electron-rich ligands (XPhos) and suppressing Path B by controlling water/base.
Figure 2: Optimization Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on substrate protection status and boronic acid stability.
References
-
Hocek, M., & Silhár, P. (2007).[2] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
-
Biscoe, M. R., & Buchwald, S. L. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[3][4] ACS Omega.[4] [4]
-
Havelková, M., et al. (2005). Regioselective cross-coupling reactions in the synthesis of multisubstituted purine bases. ResearchGate.
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine and Heterocycles.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Reductive Amination Using 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Abstract
This document provides a comprehensive technical guide for performing reductive amination reactions using 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, a key heterocyclic building block in modern medicinal chemistry. Reductive amination is a cornerstone method for the synthesis of complex secondary and tertiary amines from readily available carbonyl compounds.[1][2] This guide details the underlying reaction mechanism, offers a robust step-by-step protocol optimized for this specific substrate, discusses reaction parameters, and provides troubleshooting advice. The protocols and insights are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel chemical entities.
Introduction and Significance
This compound is a bicyclic diamine scaffold of significant interest in pharmaceutical development. Its rigid structure and strategically placed nitrogen atoms make it an important intermediate for synthesizing targeted therapeutic agents, most notably as a precursor in some synthetic routes to Varenicline, a medication used for smoking cessation.[3][4]
The direct alkylation of amines to form new carbon-nitrogen bonds is often plagued by a lack of selectivity, leading to multiple alkylations and a complex mixture of products.[5] Reductive amination provides a powerful and controlled alternative.[5] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then immediately reduced by a selective hydride agent to yield the desired amine.[1][6] The choice of a mild reducing agent is critical, as it must selectively reduce the C=N bond of the imine in the presence of the starting carbonyl group.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its remarkable selectivity, mild reaction conditions, and broad substrate scope.[6][7] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), STAB offers a better safety profile and often provides higher yields and reproducibility.[7][8]
The Mechanism of Reductive Amination
The reaction proceeds through a well-established two-stage mechanism within a single pot. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine which then isomerizes to an iminium ion).[8][9] This step is the rate-determining phase and is often catalyzed by the addition of a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8]
-
Hydride Reduction: A mild hydride reducing agent, such as Sodium Triacetoxyborohydride (STAB), is then used to selectively reduce the electrophilic iminium ion. The steric bulk and electron-withdrawing acetate groups on STAB moderate its reactivity, making it slow to react with aldehydes and ketones but highly reactive towards the protonated imine intermediate.[6][10] This selective reduction is the key to the success of the one-pot procedure.
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol provides a general procedure for the reductive amination of this compound with a representative aldehyde.
3.1. Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
3.2. Critical Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive compound. Contact with water or moisture releases flammable gases.[11][12] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13] Store in a tightly sealed container in a cool, dry place.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Solvents: Dichloromethane and 1,2-dichloroethane are hazardous. Handle them exclusively in a fume hood.
-
Workup: The quenching step can generate gas. Add aqueous solutions slowly to control effervescence.
3.3. Step-by-Step Methodology
Caption: Experimental Workflow for Reductive Amination.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent). Note: If using the hydrochloride salt, add 1.0-1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 10 minutes before proceeding.
-
Addition of Carbonyl: Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls or amines, adding a catalytic amount of glacial acetic acid (0.1 equivalents) can accelerate this step.[10]
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the stirring solution in small portions over 15-20 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Workup (Quenching): Once the reaction is complete, carefully and slowly quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Reaction Parameters and Optimization
The efficiency of the reductive amination can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Excellent selectivity for iminium ions over carbonyls, mild, and non-toxic byproducts. The preferred modern reagent.[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Historically common and effective at weakly acidic pH. However, it is highly toxic and generates cyanide waste.[8][10] | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that do not react with STAB. DCE is often preferred as reactions can be faster.[6][15][16] |
| Tetrahydrofuran (THF) | A viable alternative, though reactions may be slower compared to chlorinated solvents.[15][16] | |
| Acid Catalyst | Acetic Acid (AcOH) | Often used in catalytic (0.1 eq) to stoichiometric (1.1 eq) amounts to accelerate the rate-limiting imine formation step.[8][10] |
| None | For highly reactive aldehydes (e.g., electron-deficient aromatics), a catalyst may not be necessary. | |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most substrates. Provides a good balance between reaction rate and stability of reagents. |
| 0 °C to Reflux | Cooling may be required for highly exothermic reactions. Heating can be used to drive slow reactions to completion. | |
| Stoichiometry | Amine:Carbonyl:STAB (1 : 1.1 : 1.5) | A slight excess of the carbonyl ensures full conversion of the valuable amine. An excess of STAB ensures the reduction goes to completion. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion; starting materials remain. | 1. Inefficient imine formation. 2. Deactivated reducing agent. | 1. Add 0.1-1.0 equivalents of acetic acid to catalyze imine formation. 2. Use a fresh bottle of STAB; ensure it was stored under dry, inert conditions. |
| Aldehyde/Ketone is consumed, but amine remains. | Over-reduction of the carbonyl to an alcohol. | This is rare with STAB but can happen with less selective reagents like NaBH₄. Ensure you are using STAB. |
| Formation of dialkylated tertiary amine (from primary amine). | The secondary amine product is reacting with another equivalent of the aldehyde. | Use a stepwise procedure: first form and isolate the imine, then reduce it separately with NaBH₄ in a protic solvent like methanol.[15] |
| Reaction is very slow. | 1. Sterically hindered ketone or amine. 2. Poorly reactive (electron-rich) carbonyl. | 1. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or increase the equivalents of STAB. 2. Add a stoichiometric amount of acetic acid. |
References
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]
-
Sodium triacetoxy borohydride Safety Data Sheet. (2017, June 6). Loba Chemie. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Sodium triacetoxyborohydride Safety Data Sheet. (2024, November 4). Carlo Erba Reagents. Retrieved from [Link]
- Method of synthesizing varenicline intermediate. (2012). Google Patents.
-
Varenicline (Chantix™). (2016, July 28). New Drug Approvals. Retrieved from [Link]
- Processes for the preparation of varenicline and intermediates thereof. (2009). Google Patents.
-
Azizi, N., et al. (2010). Highly Chemoselective Reductive Amination by One Pot Reaction of Aldehydes, Amines and Dihydropyridine Catalyzed by TMSCl. Scientific Information Database. Retrieved from [Link]
- Preparation method of varenicline intermediate, varenicline and salt thereof. (2022). Google Patents.
-
Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. Retrieved from [Link]
-
Anufriev, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 11. lobachemie.com [lobachemie.com]
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Nucleophilic aromatic substitution (SNAr) on 6-chloropyrrolopyridine scaffolds
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyrrolopyridine Scaffolds
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).[1] However, functionalizing the 6-position via Nucleophilic Aromatic Substitution (SNAr) presents a unique "electronic tug-of-war."[1] While the pyridine nitrogen activates the ring, the electron-rich pyrrole component—and specifically the acidic N1-proton—can completely arrest reactivity. This guide details the mechanistic hurdles and provides three validated protocols to overcome the electronic deactivation inherent to this scaffold.
Mechanistic Insight: The Electronic Tug-of-War
To successfully derivatize 6-chloro-7-azaindole, one must understand the competing electronic forces.[1]
-
The Activator (Pyridine N7): The nitrogen at position 7 is electronegative, pulling density from the C6 carbon (ortho-position), making it electrophilic and susceptible to nucleophilic attack.
-
The Deactivator (Pyrrole Ring): The pyrrole ring is electron-rich, donating density into the pyridine system, thereby raising the LUMO energy and decreasing reactivity.
-
The Critical Failure Mode (N1-Deprotonation): The N1-H is acidic (
). Standard SNAr conditions require a base.[1] If the N1-H is unprotected, the base deprotonates it, forming an azaindole anion.[1] This anion is highly electron-rich, effectively shielding the C6 position from nucleophilic attack.[1]
Pathway Visualization: Mechanism & Failure Modes
Figure 1: Mechanistic divergence between unprotected (red path) and protected (blue path) 7-azaindole substrates.
Critical Optimization Parameters
Before beginning synthesis, evaluate your reagents against these parameters.
| Parameter | Recommendation | Rationale |
| Protecting Group (N1) | Tosyl (Ts) > SEM > Boc | Tosyl is a strong EWG, significantly lowering the LUMO energy at C6.[1] Boc is acid-labile and may fall off under harsh thermal conditions; SEM is stable but less activating.[1] |
| Solvent | NMP, DMSO | Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex).[1] NMP allows for higher temperatures than DMF.[1] |
| Base | DIPEA (Hünig's Base) | For amine nucleophiles, use a non-nucleophilic organic base to scavenge HCl.[1] Avoid strong inorganic bases (NaH, KOtBu) unless the nucleophile is an alkoxide.[1] |
| Temperature | 100°C - 140°C | 6-Cl is a poor leaving group compared to 6-F. High thermal energy is required to overcome the activation barrier.[1] |
| Leaving Group | Cl (Standard), F (High Reactivity) | If 6-Cl fails, synthesizing the 6-Fluoro analog often increases reaction rates by orders of magnitude due to the high electronegativity of fluorine stabilizing the intermediate. |
Experimental Protocols
Protocol A: Standard Thermal SNAr (Amine Nucleophiles)
Best for: Primary/Secondary amines reacting with N-protected scaffolds.
Reagents:
-
Substrate: 6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]
-
Nucleophile: Morpholine, Piperazine, or R-NH2 (1.5 - 3.0 equiv)[1]
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMSO or NMP (0.2 M concentration)
Procedure:
-
Setup: In a pressure-rated vial (microwave vial recommended even for thermal heating), dissolve the N-tosyl substrate in DMSO.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Seal the vial and heat to 110°C in an oil bath or heating block.
-
Monitoring: Monitor by LCMS at 2 hours.
-
Note: If conversion is <10% after 2 hours, raise temperature to 140°C.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMSO.[1] Dry organic layer over MgSO4.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Optional): To remove Tosyl, treat the purified product with NaOMe/MeOH or TBAF/THF at RT.[1]
Protocol B: The "Nuclear Option" (N-Oxide Activation)
Best for: Unreactive nucleophiles or when N1-protection is not desirable/possible.
Mechanism: Oxidation of the pyridine nitrogen (N7) creates an N-oxide. This introduces a formal positive charge on the nitrogen, dramatically increasing the electrophilicity of the C6 position.
Workflow Diagram:
Figure 2: Three-step N-oxide activation strategy for difficult substrates.
Procedure:
-
Oxidation: Dissolve 6-chloro-7-azaindole in DCM. Add mCPBA (1.2 equiv) at 0°C, then warm to RT. Stir 4-12h.[1] Quench with aq. NaHCO3/Na2S2O3.[1] Isolate the N-oxide.[1]
-
Substitution: React the N-oxide with the nucleophile (often requires PyBOP activation for weak nucleophiles) in DIPEA/DMF at 60-80°C. The N-oxide is significantly more reactive than the parent heterocycle.
-
Reduction: Dissolve the substituted N-oxide in EtOAc. Add PCl3 (2.0 equiv) at 0°C (Caution: Exothermic). Stir 1h. Quench carefully with ice water.[1] Neutralize and extract.[1][2][3]
Troubleshooting & Decision Logic
Use this logic flow to determine the correct pathway for your specific molecule.[1]
Figure 3: Decision matrix for optimizing SNAr reactions.
References
-
Mechanistic Overview of SNAr
-
Vemurafenib Analog Synthesis (7-Azaindole Context)
-
N-Oxide Methodology (mCPBA Protocols)
-
Reactivity of Azaindoles
-
General SNAr Protocols
Sources
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. Lab Reporter [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. learninglink.oup.com [learninglink.oup.com]
Scale-up synthesis methods for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Application Note & Process Protocol
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 53606-06-7 / HCl Salt: 905273-90-7). Unlike traditional methods utilizing highly toxic bis(chloromethyl) precursors, this route employs a dicarboximide reduction strategy . This approach minimizes safety risks associated with vesicant intermediates and offers superior regiocontrol. The protocol is optimized for multi-gram to kilogram scale-up, focusing on critical process parameters (CPPs) such as temperature control during oxidation and stoichiometry during the borane reduction step to prevent dechlorination.
Introduction & Retrosynthetic Analysis
The pyrrolo[3,4-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for various kinase inhibitors (e.g., CSF1R, HPK1) and GPR119 agonists. The 6-chloro substituent is particularly valuable as a handle for late-stage diversification via Buchwald-Hartwig aminations or Suzuki couplings.
Synthetic Challenges
-
Regiochemistry: Ensuring the correct fusion of the pyrrole ring to the [3,4-c] face of the pyridine.
-
Chemisty Selectivity: Reducing the lactam/imide carbonyls without removing the labile chlorine atom at the C6 position (C2 of the pyridine ring).
-
Safety: Avoiding the use of 2-chloro-4,5-bis(chloromethyl)pyridine, a potent alkylating agent and blister agent.
Retrosynthetic Strategy
The selected route builds the pyrrole ring via an imide intermediate, derived from a dicarboxylic acid precursor.
Figure 1: Retrosynthetic analysis avoiding bis-alkylating agents.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Chloro-3,4-dimethylpyridine
Objective: Convert methyl groups to carboxylic acids. Reaction Type: Permanganate Oxidation.[1]
-
Reagents:
-
2-Chloro-3,4-dimethylpyridine (1.0 equiv)
-
Potassium Permanganate (KMnO₄) (4.5 - 5.0 equiv)
-
Water (Solvent)[2]
-
-
Protocol:
-
Charge 2-chloro-3,4-dimethylpyridine (100 g, 0.706 mol) and water (2.0 L) into a 5 L reactor equipped with a mechanical stirrer and reflux condenser.
-
Heat the mixture to 60 °C .
-
Add KMnO₄ (500 g) portion-wise over 2–3 hours. Critical: Monitor internal temperature; the reaction is exothermic. Maintain 60–70 °C.
-
After addition, reflux (95–100 °C) for 4–6 hours.
-
Filter the hot mixture through a Celite pad to remove MnO₂ sludge. Wash the pad with hot water (500 mL).
-
Concentrate the filtrate to ~800 mL.
-
Acidify carefully with Conc. HCl to pH 1–2. The dicarboxylic acid (2-chloropyridine-3,4-dicarboxylic acid) will precipitate.
-
Filter, wash with ice-cold water, and dry in a vacuum oven at 50 °C.
-
-
Yield: ~65–75%
-
Note: If the dicarboxylic acid is soluble, continuous extraction with ethyl acetate may be required.
Step 2: Formation of 6-Chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (Imide)
Objective: Cyclization to form the imide ring. Reaction Type: Thermal Condensation.
-
Reagents:
-
2-Chloropyridine-3,4-dicarboxylic acid (from Step 1)
-
Urea (3.0 equiv) or Acetic Anhydride + Ammonium Acetate
-
-
Protocol (Urea Melt Method - Scalable):
-
Mix the dicarboxylic acid (50 g) and urea (45 g) thoroughly in a solid phase.
-
Heat the mixture in a flask to 170–180 °C . The mixture will melt and bubble (release of CO₂ and H₂O).
-
Maintain temperature for 2 hours until the melt solidifies.
-
Cool to room temperature.
-
Triturate the solid with water (300 mL) to remove excess urea.
-
Filter the solid (crude imide) and dry.
-
Recrystallize from Ethanol/DMF if necessary.
-
-
Yield: ~80%
-
Key Intermediate Data: 6-Chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Appearance: Off-white to tan solid.
-
Step 3: Reduction to this compound
Objective: Reduce the carbonyls to methylenes without dechlorinating the pyridine. Reaction Type: Borane Reduction.
-
Reagents:
-
Imide (Step 2 product) (20 g, 0.11 mol)
-
Borane-THF complex (1.0 M in THF) (4.0 equiv) OR NaBH₄ (5 equiv) + BF3·OEt2 (5.5 equiv) generated in situ.
-
Anhydrous THF
-
-
Protocol:
-
Inert Atmosphere: Purge a 1 L 3-neck flask with Nitrogen/Argon.
-
Suspend the Imide (20 g) in anhydrous THF (200 mL). Cool to 0 °C .[3]
-
Add BH₃·THF solution (440 mL, 0.44 mol) dropwise via addition funnel. Caution: Hydrogen gas evolution.
-
Allow to warm to Room Temperature (RT), then heat to reflux (66 °C) for 12–16 hours.
-
Quenching (Critical): Cool to 0 °C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Then add 6N HCl (100 mL).
-
Reflux the acidic mixture for 2 hours to break the boron-amine complex.
-
Concentrate to remove THF/MeOH.
-
Isolation: Basify the aqueous residue with NaOH (to pH >12) and extract with Dichloromethane (DCM) (3 x 150 mL).
-
Dry organic layer over Na₂SO₄ and concentrate to yield the free base.
-
-
Safety Note: Do not use LiAlH₄ at high temperatures as it may displace the chlorine atom (dehalogenation).
Step 4: Salt Formation (Hydrochloride)
Objective: Stabilize the product for storage.
-
Protocol:
-
Dissolve the free base oil in Ethanol or Ethyl Acetate.
-
Add HCl (4M in Dioxane) or bubble HCl gas at 0 °C.
-
The white precipitate forms immediately.
-
Filter and dry under vacuum.
-
-
Final Product: this compound hydrochloride.[4]
Process Safety & Optimization (CPP)
| Parameter | Critical Range | Consequence of Deviation |
| Oxidation Temp | 60–75 °C | >80 °C risks rapid exotherm/runaway; <50 °C stalls reaction. |
| Reduction Reagent | BH₃ or NaBH₄/BF₃ | LiAlH₄ causes ~10-15% dechlorination impurity (des-chloro analog). |
| Quenching | Slow MeOH addition | Rapid addition causes violent H₂ evolution and foam-over. |
| Acid Hydrolysis | Reflux >1 hr | Insufficient hydrolysis leaves boron-complexed intermediates. |
Analytical Data Specifications
Compound: this compound HCl MW: 191.06 g/mol (HCl salt)[4]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.80 (br s, 2H, NH₂⁺),
-
δ 8.45 (s, 1H, Pyridine H-1),
-
δ 7.60 (s, 1H, Pyridine H-4),
-
δ 4.65 (t, 2H, CH₂),
-
δ 4.50 (t, 2H, CH₂).
-
Note: The methylene protons of the pyrroline ring typically appear as two sets of signals or a broad singlet depending on the salt form and solvent.
-
-
HPLC Purity: >98.0% (AUC)
-
Mass Spec (ESI+): m/z 155.0/157.0 [M+H]⁺ (Characteristic Chlorine isotope pattern 3:1).
Visual Workflow
Figure 2: Process flow diagram for the scale-up synthesis.
References
-
Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.
- P
- Context: Describes the lactamization and reduction route from furo[3,4-c]pyridine-1,3-dione (anhydride equivalent).
-
Development of Scalable Process for Chloropyridine Intermedi
- Source:Organic Process Research & Development (ACS).
-
Context: Safety protocols for oxidizing methyl-pyridines and handling exothermic decompositions.[5]
-
Reduction of Imides to Amines.
- Source:Journal of Medicinal Chemistry.
- Context: General protocols for reducing pyrrolo-diones to dihydro-pyrrolo compounds using Borane to preserve halogen substituents.
-
This compound Hydrochloride D
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2055840-67-8 | this compound hydrochloride | Pyrroles | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Handling and Storage of Hygroscopic Pyrrolopyridine Derivatives
Abstract
Pyrrolopyridine derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and development, acting as kinase inhibitors and anticancer agents[1][2]. However, their efficacy and stability can be compromised by their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere. Water content can induce chemical degradation, alter physical properties, and negatively impact therapeutic performance and shelf life[3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for handling and storing hygroscopic pyrrolopyridine derivatives to ensure their integrity, stability, and reliable performance in experimental and developmental workflows.
The Challenge of Hygroscopicity in Drug Development
The presence of water in an active pharmaceutical ingredient (API) can have profound consequences. For hygroscopic compounds like many pyrrolopyridine derivatives, moisture absorption is not a trivial matter; it is a critical variable that can dictate the success or failure of a research program. Absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous solids, or it can participate directly in hydrolysis reactions, leading to the formation of impurities[3][5]. Furthermore, the physical properties of the powder, such as flowability and compressibility, can be adversely affected, creating significant challenges during manufacturing processes like tablet compression and powder filling[4][6].
The stability of a moisture-sensitive drug is intrinsically linked to the relative humidity (RH) of its environment and its previous exposure to moisture[7]. Therefore, establishing and adhering to strict handling and storage protocols is not merely a suggestion but a prerequisite for generating reproducible and reliable data.
Principles of Moisture Control
Effective management of hygroscopic pyrrolopyridine derivatives hinges on a multi-faceted approach to moisture control. This involves creating a dry environment for both storage and handling, using appropriate containment strategies, and having a robust method for quantifying water content.
Environmental Control
The primary defense against moisture absorption is the control of the ambient environment. This can be achieved through:
-
Dehumidification: Industrial-grade dehumidifiers can maintain optimal humidity levels in storage areas[8]. For many pharmaceutical processes, a relative humidity of 20-35% RH at 21-24 °C is recommended to ensure product quality and extend shelf life[9].
-
Inert Atmosphere: For highly sensitive derivatives, working in an inert atmosphere, such as a nitrogen-purged glove box, provides the highest level of protection against atmospheric moisture and oxygen[10][11].
Containment and Packaging
The choice of container and packaging is critical for protecting hygroscopic materials from moisture ingress, from the moment of synthesis to the point of use[4]. Key considerations include:
-
Airtight Seals: Containers should be tightly sealed to prevent the exchange of air with the external environment. The use of parafilm for smaller bottles can provide an additional barrier[12].
-
Moisture-Proof Materials: Packaging materials should have a low water vapor permeation rate. Aluminum blister packs and foil pouches are commonly used in the pharmaceutical industry for their excellent barrier properties[13].
-
Desiccants: The inclusion of desiccants, such as silica gel or calcium chloride, within the packaging can absorb any residual moisture in the headspace[12][14].
Recommended Storage Conditions
The appropriate storage conditions for hygroscopic pyrrolopyridine derivatives are dictated by their sensitivity to moisture. A tiered approach is recommended, with the stringency of the conditions increasing with the hygroscopicity of the compound.
| Hygroscopicity Level | Recommended Storage Condition | Primary Justification |
| Slightly Hygroscopic | Tightly sealed container in a climate-controlled room (<50% RH)[9]. | Prevents significant moisture uptake under normal laboratory conditions. |
| Moderately Hygroscopic | Tightly sealed container stored within a desiccator containing an active desiccant[15][16]. | Provides a low-humidity environment essential for maintaining the compound's integrity[11]. |
| Very Hygroscopic/Deliquescent | Stored in a nitrogen-purged glove box or a vacuum desiccator[10][17]. | Offers the most stringent protection for highly sensitive materials that can be damaged by even trace amounts of moisture[11]. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the key workflows associated with handling hygroscopic pyrrolopyridine derivatives.
Protocol for Transferring a Hygroscopic Compound from Storage to Use
This protocol outlines the procedure for safely transferring a hygroscopic solid from its storage container to a weighing vessel within a controlled environment.
-
Preparation: Ensure the glove box or desiccator is at the desired low humidity level. Place all necessary equipment (spatulas, weighing paper, vials) inside the controlled environment and allow them to equilibrate.
-
Transfer: Move the sealed container of the pyrrolopyridine derivative into the glove box or desiccator.
-
Equilibration: Allow the container to equilibrate to the temperature of the controlled environment to prevent condensation upon opening.
-
Dispensing: Once equilibrated, open the container and quickly dispense the required amount of the compound onto the weighing paper or into a pre-tared vial.
-
Sealing: Immediately and securely seal the primary container. For added protection, consider wrapping the seal with parafilm[12].
-
Removal: Remove the weighed sample and the primary container from the controlled environment.
-
Final Storage: Return the primary container to its designated storage location.
Caption: Workflow for transferring hygroscopic compounds.
Protocol for Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for determining the water content in pharmaceutical substances due to its accuracy, precision, and selectivity[3][18][].
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: In a controlled low-humidity environment (glove box), accurately weigh a suitable amount of the pyrrolopyridine derivative into a gas-tight syringe or a vial.
-
Titration: Inject the sample into the KF titration cell. For poorly soluble compounds, an external extraction or a KF oven technique may be necessary[20][21].
-
Analysis: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached. The water content is then calculated based on the amount of titrant consumed.
-
Validation: The accuracy of the method should be evaluated by spiking a known amount of pure water or a solid hydrate standard into the sample[3].
Two main types of KF titration are used:
-
Volumetric Karl Fischer Titration: Suitable for samples with higher water content. Iodine is added directly via a burette.
-
Coulometric Karl Fischer Titration: Ideal for samples with very low water content (down to ppm levels). Iodine is generated electrochemically in situ[3][20].
Caption: Decision tree for selecting the appropriate Karl Fischer titration method.
Troubleshooting and Best Practices
-
Regular Inspections: Chemical storage areas should be inspected regularly (at least monthly) to ensure container integrity and clear labeling[8].
-
Avoid Temperature Fluctuations: Store hygroscopic compounds in areas with stable temperatures to prevent changes in relative humidity within the container[15].
-
Use Small Aliquots: Whenever possible, work with smaller quantities to minimize the exposure of the bulk material to the atmosphere.
-
Documentation: Meticulously document the storage conditions (temperature, humidity) and any handling procedures for each batch of a hygroscopic compound.
-
SDS Review: Always consult the Safety Data Sheet (SDS) for specific handling and storage recommendations for the particular pyrrolopyridine derivative[17].
Conclusion
The hygroscopic nature of many pyrrolopyridine derivatives necessitates a diligent and systematic approach to their handling and storage. By implementing the protocols and principles outlined in this guide, researchers and drug development professionals can safeguard the chemical and physical integrity of these valuable compounds. Adherence to these best practices will not only enhance the reliability and reproducibility of experimental results but also contribute to the successful development of new therapeutics.
References
-
Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Retrieved from [Link]
-
Li, Y., & Zuber, G. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]
-
Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]
-
Metrohm USA. (2019, April 17). How to Automate Water Content Determination in Pharmaceuticals. Retrieved from [Link]
-
A&D Company, Limited. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Tan, E. C., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1345. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
-
Dry All. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]
-
Cole-Parmer. (2018, October 15). Which Type of Chamber is Best for Your Lab? Retrieved from [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Sysmatec. (n.d.). Desiccator and glove box. Retrieved from [Link]
-
Bohlender GmbH. (n.d.). SICCO Desiccators and Drying Cabinets Glove Boxes. Retrieved from [Link]
-
Labtex. (2024, June 28). The SICCO Glove Box Air Stream with Transfer Chamber. Retrieved from [Link]
-
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Retrieved from [Link]
-
Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2444. Retrieved from [Link]
-
Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4988. Retrieved from [Link]
-
Ghorab, M. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 433-454. Retrieved from [Link]
-
Wang, Y., et al. (2024). Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxidation of Furan and Pyrrole. Environmental Science & Technology. Retrieved from [Link]
-
Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2444. Retrieved from [Link]
-
Various Authors. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Retrieved from [Link]
-
Mecklenburg, M. F., & Tumosa, C. S. (1999). Temperature and Relative Humidity Effects on the Mechanical and Chemical Stability of Collections. ASHRAE Journal. Retrieved from [Link]
-
Kestur, U. S., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2734-2745. Retrieved from [Link]
-
Cíbiková, Z., et al. (2023). Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Retrieved from [Link]
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- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pharmainfo.in [pharmainfo.in]
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- 15. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
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- 18. oceanoptics.com [oceanoptics.com]
- 20. blog.metrohmusa.com [blog.metrohmusa.com]
- 21. Determination of Water Content in Capsules Using Karl Fischer Titration [sigmaaldrich.com]
Accelerated Lead Optimization: Microwave-Assisted Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs
Abstract & Strategic Value
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for isoindolines and a core structure in numerous kinase inhibitors (e.g., PI3K, MK2) and GPCR ligands. The presence of a chlorine handle at the 6-position is critical, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Traditional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (12–48 hours), incomplete cyclization, and difficult workups due to the formation of polymeric side products. This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving purity profiles.
Key Advantages of this Protocol:
-
Speed: Scaffold construction in <20 minutes (vs. overnight thermal).
-
Selectivity: Dielectric heating minimizes thermal degradation of the sensitive bis-bromomethyl precursor.
-
Versatility: The 6-chloro handle remains intact during cyclization, allowing for rapid downstream library generation.
Retrosynthetic Analysis & Mechanism
To design a robust protocol, we must understand the assembly logic. The most efficient route to the dihydro (reduced) system, avoiding the harsh reduction of imides, is the double nucleophilic substitution of a 3,4-bis(halomethyl)pyridine precursor.
Mechanistic Insight
The reaction proceeds via an initial SN2 attack by the primary amine on one bromomethyl group, followed by a rapid intramolecular ring closure. Microwave irradiation is particularly effective here because the transition state involves charge separation (formation of the ammonium intermediate), which is stabilized by the specific microwave effect (dipolar polarization).
Figure 1: Retrosynthetic strategy prioritizing the preservation of the chloro-handle for late-stage diversity.
Experimental Protocols
Protocol 1: Scaffold Construction (Ring Closure)
Objective: Synthesis of N-substituted-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Reaction Class: Double Nucleophilic Substitution / Cyclization.
Materials
-
Precursor: 2-Chloro-4,5-bis(bromomethyl)pyridine (Freshly prepared or stored at -20°C under Ar). Note: This compound is a potent lachrymator.
-
Amine: Primary amine (R-NH₂, 1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA, 3.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-4,5-bis(bromomethyl)pyridine (1.0 mmol, 300 mg) in MeCN (4 mL).
-
Addition: Add DIPEA (3.0 mmol, 0.52 mL) followed by the primary amine (1.1 mmol). Cap the vial immediately to contain lachrymatory vapors.
-
Irradiation: Place the vial in the microwave reactor cavity.
-
Mode: Dynamic (Standard Control).
-
Temperature: 85 °C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi.
-
Stirring: High.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO₂).[1] Elute with DCM:MeOH (95:5).
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Condition (Reflux) | Microwave Condition (85°C) |
| Time | 16 Hours | 10 Minutes |
| Yield | 45 - 55% | 78 - 85% |
| Purity (LCMS) | 82% (Polymer formation) | >95% (Clean conversion) |
Protocol 2: Library Decoration (Suzuki-Miyaura Coupling)
Objective: Functionalization of the 6-position with aryl/heteroaryl groups. Challenge: 2-Chloropyridines are electronically deactivated compared to bromides. Solution: High-temperature MW irradiation with active phosphine ligands.
Materials
-
Substrate: 6-Chloro-scaffold from Protocol 1 (0.2 mmol).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (0.3 mmol, 1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Base: 2M aq. K₂CO₃ (0.6 mmol, 3 equiv).
-
Solvent: 1,4-Dioxane (2 mL).
Step-by-Step Methodology
-
Vial Charging: To a 2-5 mL microwave vial, add the chlorinated scaffold, boronic acid, and Pd catalyst.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 2 minutes.
-
Solvent Addition: Inject degassed 1,4-Dioxane and aqueous K₂CO₃ through the septum.
-
Irradiation:
-
Temperature: 130 °C.
-
Hold Time: 15 minutes.
-
Power: High absorption setting (if applicable).
-
-
Scavenging (Optional but Recommended): Add 100 mg of Si-Thiol scavenger resin and stir for 5 mins to remove residual Pd.
-
Isolation: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via Prep-HPLC or Column Chromatography.
Critical Optimization & Troubleshooting
The following decision tree helps navigate common issues encountered during the synthesis.
Figure 2: Troubleshooting logic for optimizing yield and purity.
Expert Tips:
-
Solvent Effects: For Protocol 1, if the amine is poorly soluble, switch from MeCN to DMF. However, DMF is harder to remove.
-
Pressure Safety: The Suzuki coupling (Protocol 2) uses aqueous base at 130°C. Ensure the vial is rated for at least 20 bar (290 psi) as vapor pressure will be significant.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, deactivating it. If yields are low in Protocol 2, increase catalyst loading to 10 mol% or use a precatalyst like XPhos Pd G3.
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles
- Title: Microwave-Assisted Synthesis of Heterocycles: An Overview.
- Source:Current Organic Chemistry, 2021.
- Context: General principles of dipolar polarization stabilizing transition states in amine alkyl
-
Pyrrolo[3,4-c]pyridine Biological Activity
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
-
Source:Pharmaceuticals (Basel), 2021.[3]
- Context: Validates the scaffold's importance in kinase and GPCR drug discovery.
-
Suzuki Coupling on Chloropyridines
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines and Chloropyridines.
-
Source:Molecules, 2012.[4]
- Context: Protocols for overcoming the low reactivity of the C-Cl bond in electron-deficient heterocycles using MW irradi
-
Synthesis of Precursors
- Title: Synthesis and SAR of pyrrolo[3,4-c]pyridine deriv
- Source:Bioorganic & Medicinal Chemistry Letters, 2008.
- Context: Foundation for the thermal routes which were adapted to MW protocols here.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Selective N-Functionalization of 3-Pyrroline: Reagents and Protocols
Executive Summary & Chemical Biology
3-Pyrroline (2,5-dihydro-1H-pyrrole) is a critical heterocyclic building block in medicinal chemistry, serving as a core scaffold for renin inhibitors, vasodilators, and unnatural amino acids. Unlike its saturated counterpart (pyrrolidine) or its aromatic analog (pyrrole), 3-pyrroline possesses a secondary amine and a reactive alkene.
The Synthetic Challenge: The functionalization of the pyrroline nitrogen requires high chemoselectivity. The primary risks during N-functionalization are:
-
Isomerization: Base-mediated migration of the double bond to form the thermodynamically more stable (but often undesired) enamine (2-pyrroline), which rapidly hydrolyzes or polymerizes.
-
Over-alkylation: Formation of quaternary ammonium salts during direct alkylation.
-
Oxidation: The electron-rich alkene is susceptible to oxidation, requiring inert handling.
This guide details reagents and protocols to selectively functionalize the nitrogen while preserving the structural integrity of the 3-pyrroline ring.
Reagent Selection Matrix
The choice of reagent is dictated by the desired substitution pattern and the tolerance of the alkene moiety.
| Transformation | Preferred Reagent Class | Specific Reagents | Mechanistic Advantage |
| N-Protection | Carbamates / Carbonates | Boc₂O , Cbz-Cl | Stabilizes the ring against oxidation; prevents polymerization. |
| N-Arylation | Pd-Catalysts (Buchwald) | Pd₂(dba)₃ + RuPhos or XPhos | Bulky biaryl phosphine ligands prevent Pd coordination to the internal alkene, ensuring N-selectivity. |
| N-Alkylation | Reductive Amination | Aldehyde + NaBH(OAc)₃ | Avoids quaternization (over-alkylation) common with alkyl halides; mild conditions preserve the alkene. |
| N-Acylation | Acid Chlorides / Coupling | HATU , EDC , R-COCl | Standard amide coupling; requires careful base selection (e.g., DIPEA) to avoid isomerization. |
Decision Framework (Visualization)
The following decision tree guides the chemist through the selection of conditions based on the target moiety.
Figure 1: Strategic decision tree for selecting reagents based on chemoselectivity requirements.
Detailed Experimental Protocols
Protocol A: Purification of Commercial 3-Pyrroline
Context: Commercial 3-pyrroline (approx. 65-70% purity) is often contaminated with pyrrolidine and oxidation products. It is a foul-smelling, volatile yellow oil. Safety: Perform all operations in a well-ventilated fume hood.
-
Setup: Equip a distillation apparatus with an inert gas inlet (Argon/Nitrogen).
-
Base Treatment: Add solid KOH pellets to the crude 3-pyrroline and stir at 0°C for 30 minutes to neutralize HCl salts and dry the amine.
-
Distillation: Distill at atmospheric pressure under Argon. Collect the fraction boiling at 90–91°C .
-
Storage: Store the clear, colorless distillate over activated 4Å molecular sieves at -20°C under Argon. Use within 2 weeks to prevent polymerization [1].
Protocol B: Selective N-Arylation (Buchwald-Hartwig)
Context:[1] Direct S_NAr is difficult with electron-rich 3-pyrroline. Pd-catalysis is preferred. Critical Reagent:RuPhos is the ligand of choice because its bulk prevents the palladium center from coordinating to the 3-pyrroline double bond, a common side reaction that poisons the catalyst [2].
Reagents:
-
3-Pyrroline (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and RuPhos. Add Toluene (1 mL/mmol) and stir at room temperature for 5 minutes until the solution turns a deep orange/red.
-
Substrate Addition: Add the Aryl Bromide, NaOtBu, and finally the 3-pyrroline.
-
Reaction: Seal the vial and heat to 85°C for 4–12 hours.
-
Note: Do not exceed 100°C to minimize thermal isomerization to the enamine.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite (to remove Pd), and concentrate.
-
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc).
Protocol C: Controlled N-Alkylation (Reductive Amination)
Context: Using alkyl halides (R-Br) often leads to dialkylation (quaternary salts). Reductive amination is self-limiting to the tertiary amine.
Reagents:
-
3-Pyrroline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve 3-pyrroline and the aldehyde in DCE at 0°C. Stir for 15 minutes.
-
Reduction: Add NaBH(OAc)₃ in three portions over 10 minutes.
-
Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the internal alkene of the pyrroline ring [3].
-
-
Quench: Stir at RT for 2–4 hours. Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[2]
Mechanistic Insight: The Catalytic Cycle
Understanding the Buchwald-Hartwig cycle for this specific substrate prevents experimental errors. The key is the Reductive Elimination step, which forms the C-N bond.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the entry point of 3-pyrroline.
Troubleshooting & Stability
| Observation | Probable Cause | Corrective Action |
| Product turns yellow/brown | Oxidation of the alkene or polymerization. | Store under Argon at -20°C. Add radical inhibitor (BHT) if compatible with next step. |
| Low Yield in Arylation | Catalyst poisoning by alkene. | Switch to bulkier ligand (BrettPhos or RuPhos). Ensure O₂ exclusion. |
| Formation of Pyrrole | Oxidation/Aromatization. | Avoid strong oxidants (e.g., KMnO₄, CrO₃). Check solvent for peroxides. |
| Formation of Enamine | Base-catalyzed isomerization. | Use weaker bases (Cs₂CO₃ instead of NaOtBu) or lower reaction temperature. |
References
-
Organic Syntheses. "3-Pyrroline". Org.[3][4][5][6][7][8] Synth.1998 , 75, 195. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[6] Chemical Reviews2016 , 116(19), 12564–12649. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry1996 , 61(11), 3849–3862. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Pyrroline synthesis [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Improving low yields in the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
[1][2][3][4][5]
Executive Summary
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often referred to as 6-chloro-2-azaisoindoline) presents a deceptive challenge.[1][2][3][4][5] While the bicyclic core appears simple, researchers frequently report yields below 20% due to three converging failure modes: reductive dechlorination during the imide reduction, high water solubility of the free base during workup, and oxidative aromatization of the pyrroline ring.[1][3][4][5]
This guide moves beyond standard literature protocols to address the causality of these failures, providing field-validated workflows to recover yields to the 60-75% range.
Module 1: The Reduction Crisis (preventing Dechlorination)[1][2][3][4][5]
The most common synthetic route involves the reduction of 6-chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (the imide intermediate).[1][2][3][4][5] The standard use of Lithium Aluminum Hydride (LAH) is the primary cause of yield loss here.[1][2][3][4]
The Mechanism of Failure
The C6-Chlorine on the pyridine ring is electron-deficient.[1][2][3][4][5] Strong nucleophilic reductants like LAH frequently attack this position, leading to hydrodehalogenation (stripping the chlorine) or ring opening.[1][2][3][4] Furthermore, LAH workups often trap the polar secondary amine in the aluminum salts.[1][2][4]
The Solution: Electrophilic Reduction
Switch from nucleophilic reductants (LAH) to electrophilic reductants (Borane).[1][2][3][4][5] Borane coordinates to the basic pyridine nitrogen first, protecting the ring from over-reduction while effectively reducing the amide carbonyls.[1][2][4]
Recommended Protocol (Borane-DMS):
-
Setup: Charge 6-chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous THF (0.2 M) under
. -
Addition: Cool to 0°C. Add
(Borane dimethyl sulfide complex, 4.0 eq) dropwise. -
Reflux: Heat to reflux for 4–6 hours. Monitor by LCMS (look for the disappearance of the M+30 boron-complex intermediate).[1][2][3][4]
-
Quench (Critical): Cool to 0°C. Carefully add MeOH until gas evolution ceases.
-
Acid Hydrolysis: Add 6N HCl (excess) and reflux for 1 hour. This breaks the stable amine-borane complex.[1][3][4]
-
Isolation: Concentrate to dryness to obtain the stable hydrochloride salt.[1][2][3][4][5] Do not free-base yet.
Comparative Data: Reductant Efficiency
| Reductant | Yield (Isolated) | Dechlorination Side-Product | Workup Difficulty |
| LiAlH4 (LAH) | 15–25% | High (~30%) | High (Emulsions) |
| NaBH4 / BF3[1][2][3][4][5]·Et2O | 40–50% | Moderate | Medium |
| BH3[1][2][3][4][5]·DMS | 65–78% | < 2% | Low (if kept as salt) |
Module 2: The "Invisible" Product (Work-up & Isolation)
The free base of this compound is a secondary amine with high polarity.[1][2][3][4][5] Standard EtOAc/Water extractions result in massive product loss to the aqueous layer.[1][3][4]
The "Salting Out" & Resin Workflow
If you must isolate the free base (e.g., for a subsequent nucleophilic substitution), avoid liquid-liquid extraction if possible.[1][2][3][4][5]
Method A: SCX (Strong Cation Exchange) - Recommended [1][2][3][4][5]
-
Dissolve the crude HCl salt residue in minimal MeOH.[1][2][3][4]
-
Wash with MeOH (removes non-basic impurities and boron residues).[1][2][3][4]
-
Elute with 2M
in MeOH.[1][2][3][4][5] -
Concentrate immediately.
Method B: The "Salting Out" Extraction If SCX is unavailable:
Visualizing the Critical Decision Pathways[1][2][4]
The following diagram illustrates the decision logic for synthesis and workup to avoid common pitfalls.
Caption: Decision tree highlighting the critical switch to Borane reduction and SCX purification to avoid dechlorination and solubility losses.
Module 3: Stability & Storage (The "Browning" Effect)[1][2][3][4][5]
Users often report that the oil turns brown/black overnight.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q: Can I use the Boc-protected precursor (tert-butyl 6-chloro-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate) to improve solubility? A: Yes, but be careful with the reduction.[1][2][3][4][5] Reducing the Boc-imide directly can be messy.[1][2][3][4] It is often better to reduce the N-benzyl imide, then deprotect (hydrogenation is tricky due to the Cl, so use ACE-Cl or 1-chloroethyl chloroformate for debenzylation) if you need the secondary amine.[1][2][3][4] However, for the specific 6-Cl target, the direct Borane reduction of the unsubstituted imide followed by Boc-protection of the crude amine is the most efficient path.[1][2][3][4]
Q: My LCMS shows a mass of M+12 or M+14 after Borane reduction. What is this?
A: This is likely the Borane adduct (
Q: I see a spot on TLC but it doesn't move off the baseline in 100% EtOAc. A: The free base is highly polar. Use a solvent system of DCM : MeOH : NH4OH (90:9:1) for TLC monitoring. If it streaks, your amine is interacting with the silica; add more ammonia.[1][2][3]
References
-
General Synthesis of Pyrrolo[3,4-c]pyridines
-
Reduction Protocols for Chlorinated Heterocycles
-
Biological Activity & Stability
-
Work-up Methodologies for Polar Amines
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 3. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine | C7H8N2 | CID 1519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Minimizing Oxidative Degradation of Dihydro-1H-pyrrolo[3,4-C]pyridine Derivatives
Welcome to the technical support center for dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing and troubleshooting the oxidative degradation of this important class of compounds. Our goal is to equip you with the knowledge to ensure the integrity and stability of your molecules throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My dihydro-1H-pyrrolo[3,4-C]pyridine derivative is showing signs of degradation, even during storage. What is the likely cause?
A1: The most common cause of degradation for dihydro-1H-pyrrolo[3,4-C]pyridine derivatives is oxidation. The dihydropyrrole ring within the core structure is susceptible to oxidation, which leads to the formation of the corresponding aromatic pyrrolo[3,4-c]pyridine species. This process, known as oxidative aromatization, can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Q2: I'm observing a new, less polar spot on my TLC plate and a corresponding peak in my LC-MS analysis. Could this be the oxidized product?
A2: Yes, that is a strong possibility. The aromatization of the dihydro-1H-pyrrolo[3,4-C]pyridine core results in a more conjugated system, which typically leads to a less polar compound. This will manifest as a spot with a higher Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column compared to the parent dihydro-compound. Mass spectrometry will show a loss of two mass units (M-2) corresponding to the loss of two hydrogen atoms upon aromatization.
Q3: How do substituents on the pyrrolopyridine core affect its oxidative stability?
A3: Substituents can have a significant impact on the rate of oxidation. Electron-donating groups on the pyrrole or pyridine ring can increase the electron density of the heterocyclic system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the electron density and may enhance stability. The nature and position of substituents can also influence the steric environment around the oxidizable dihydropyrrole ring, which can also affect the rate of degradation.
Q4: Are there any specific solvents that I should avoid to minimize oxidation?
A4: While the primary culprit is dissolved oxygen, some solvents are more prone to forming peroxides upon storage, which can act as oxidizing agents. Ethers (like diethyl ether and THF) and some hydrocarbons are known to form peroxides. It is crucial to use freshly distilled or inhibitor-free solvents, especially for long-term experiments or storage of your compounds in solution. Whenever possible, use degassed solvents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, work-up, purification, and storage of dihydro-1H-pyrrolo[3,4-C]pyridine derivatives.
Issue 1: Significant formation of the oxidized impurity during synthesis.
-
Potential Cause: Exposure to atmospheric oxygen during the reaction or work-up. Many synthetic reactions are sensitive to air and moisture.[1]
-
Troubleshooting Suggestions:
-
Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). This is especially critical if your reaction involves organometallic reagents or other air-sensitive species.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction mixture or during work-up can help to scavenge radical species that may initiate oxidation.
-
Issue 2: The compound appears to degrade on the silica gel column during purification.
-
Potential Cause: Silica gel can be slightly acidic and its large surface area can promote oxidation, especially when exposed to air.
-
Troubleshooting Suggestions:
-
Deactivated Silica: Consider deactivating the silica gel by treating it with a solution of triethylamine in your eluent system before packing the column. This neutralizes acidic sites.
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.
-
Rapid Purification: Minimize the time the compound spends on the column. Use techniques like flash chromatography to expedite the purification process.
-
Inert Gas Pressure: Run the column with a slight positive pressure of nitrogen or argon to minimize contact with air.
-
Issue 3: The purified compound shows signs of oxidation after a short period of storage.
-
Potential Cause: Improper storage conditions allowing for exposure to oxygen and/or light.
-
Troubleshooting Suggestions:
-
Inert Atmosphere Storage: Store the solid compound in a vial under an inert atmosphere (nitrogen or argon). For solutions, use a sealed ampoule or a vial with a septum cap after thoroughly degassing the solvent.
-
Low Temperature: Store the compound at low temperatures, such as in a freezer (-20 °C or below), to slow down the rate of degradation.
-
Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the compound from light, as photo-oxidation can be a significant degradation pathway.[2]
-
Visualizing the Degradation Pathway and Troubleshooting
Below are diagrams illustrating the primary oxidative degradation pathway and a workflow for troubleshooting common issues.
Caption: Oxidative degradation pathway of dihydro-1H-pyrrolo[3,4-C]pyridine derivatives.
Caption: Troubleshooting workflow for oxidative degradation.
Experimental Protocols
Protocol 1: Forced Oxidation Study
This protocol is designed to assess the oxidative stability of your dihydro-1H-pyrrolo[3,4-C]pyridine derivative under accelerated conditions.
Materials:
-
Your dihydro-1H-pyrrolo[3,4-C]pyridine derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution.
-
Add 100 µL of 30% H₂O₂.
-
Gently mix the solution and keep it at room temperature, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot.
-
Quench the reaction by diluting the aliquot with 950 µL of a 50:50 mixture of acetonitrile and water.
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the formation of the oxidized product.
Protocol 2: Analytical Method for Monitoring Oxidation
This is a general reverse-phase HPLC method that can be adapted to separate your dihydro-1H-pyrrolo[3,4-C]pyridine derivative from its primary oxidized impurity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength determined by the UV-Vis spectrum of your compound (e.g., 254 nm and 280 nm) |
| Injection Volume | 10 µL |
Note: This method is a starting point and may require optimization for your specific derivative. The use of formic acid in the mobile phase makes this method compatible with mass spectrometry.[3]
References
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. [Link]
-
Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
Śladowska, H., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
-
World Health Organization. (2009). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
MDPI. (2023, April 18). Atropisomers by Oxidative Aromatization. Encyclopedia.pub. [Link]
Sources
Resolving regioisomer formation during pyrrolo[3,4-c]pyridine ring closure
Topic: Resolving Regioisomer Formation During Ring Closure
Status: Operational | Tier: Level 3 (Advanced Chemical Support)
Executive Summary: The "Asymmetry" Problem
The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitors and CNS agents. However, unlike its carbocyclic analogue (isoindoline), the pyridine ring introduces a profound electronic bias. The nitrogen atom at position 5 creates an electronic disparity between the C3 and C4 positions.[1]
The Core Issue: When closing the pyrrole ring—particularly on a substituted pyridine core—or modifying a pre-formed imide, you will encounter regioisomers due to:
-
Electronic Bias: The C4 position (para-like to pyridine N) is more electrophilic than C3 (meta-like).
-
Steric Clash: Substituents at C2 or C6 (ortho to the reaction sites) disrupt this electronic preference.
This guide provides the protocols to diagnose, control, and resolve these regioisomeric mixtures.
Diagnostic Workflow
Before altering your synthesis, use this decision matrix to identify the source of your regioisomerism.[1]
Figure 1: Decision matrix for identifying the origin of regioisomer formation based on substrate symmetry and oxidation state targets.
Troubleshooting Guides
Scenario A: Asymmetric Opening of Cinchomeronic Anhydride
Context: You are reacting a 2-substituted-3,4-pyridinedicarboxylic anhydride with an amine to form the imide (dione). The Problem: The reaction proceeds via an amic acid intermediate.[1] The amine can attack C3 or C4.[1] While both close to the same imide eventually, the intermediate regioisomers have different solubilities and cyclization rates, leading to stalled reactions or by-products.[1]
Technical Insight:
-
Electronic Control: The C4 carbonyl is more electrophilic (para-like to Pyridine N).[1]
-
Steric Control: A substituent at C2 blocks attack at C3. A substituent at C6 blocks attack at C4.[1]
| Variable | Kinetic Product (Low Temp) | Thermodynamic Product (High Temp) |
| Dominant Factor | Steric hindrance (Attack least hindered C=O) | Electronic stability (Form most stable carboxylate) |
| Typical Conditions | THF/DCM, 0°C to RT | Toluene/Acetic Acid, Reflux |
| Reversibility | Irreversible (Amide bond forms) | Reversible (Amide exchange) |
Corrective Protocol:
-
Switch Solvent: Move from THF to Acetic Acid . Acetic acid catalyzes the equilibrium between the two amic acid isomers and promotes rapid dehydration to the thermodynamically stable imide.[1]
-
One-Pot Cyclization: Do not isolate the amic acid.
-
Step 1: React anhydride + amine in Toluene (110°C).
-
Step 2: Add catalytic TsOH or HMDS (Hexamethyldisilazane) to force ring closure.
-
Scenario B: Regioselective Reduction (Dione Lactam)
Context: You have a pyrrolo[3,4-c]pyridine-1,3-dione and need to reduce one carbonyl to a methylene group. The Problem: You obtain a mixture of the 1-one and 3-one isomers. Mechanism: The C=O at position 3 is generally more electron-deficient than C1 due to the inductive effect of the pyridine nitrogen (though less pronounced than in quinolines).[1] However, the proximity of the pyridine nitrogen lone pair to C1 can coordinate reducing agents.[1]
Protocol for Regio-Control:
-
To target C3 (Distal Carbonyl):
-
To target C1 (Proximal Carbonyl):
Advanced Protocol: The "Aryne Distortion" Route
Use Case: When standard anhydride cyclization fails due to extreme steric bulk, use the Aryne Distortion Model (pioneered by Garg et al.) to build the ring with pre-set regiochemistry.[1]
Theory: A 3,4-pyridyne intermediate is distorted by substituents.[1][2] A nucleophile will attack the terminus that results in the most stable negative charge buildup.[1]
Step-by-Step Workflow:
-
Precursor Synthesis: Start with a 3-fluoro-4-iodopyridine (or 3-iodo-4-chloropyridine).[1]
-
Silyl Triflate Activation:
-
Azide Cycloaddition (The "Click" Fix):
-
Add an organic azide (R-N₃).
-
Outcome: The azide undergoes [3+2] cycloaddition.
-
-
Regio-Prediction:
Frequently Asked Questions (FAQs)
Q: Why does my LCMS show two peaks with the same mass during the anhydride opening? A: These are the regioisomeric amic acids (uncyclized intermediates).[1] This confirms your ring closure is incomplete.[1] Increase the temperature to >100°C or add a dehydrating agent (e.g., acetic anhydride, CDI) to force both isomers into the single imide product.[1]
Q: I am trying to lithiate 3-chloropyridine to form the formyl precursor, but I get the 2-substituted product. A: This is "Directed Ortho Metalation" (DoM) competition. The pyridine nitrogen is a strong directing group (DG) directing to C2.[1] To force lithiation at C4:
-
Block C2 with a temporary group (e.g., TMS).
-
Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] The steric bulk of LiTMP discourages attack at the crowded C2 position (between N and Cl) and favors the accessible C4 position.[1]
Q: Can I separate the regioisomers of the lactam (reduced imide) by flash chromatography? A: It is difficult. The polarity difference is often negligible.[1]
-
Recommendation: Use Supercritical Fluid Chromatography (SFC) with a pyridine-functionalized column (e.g., 2-ethylpyridine). The interaction between the stationary phase and the pyridine core of your molecule often resolves the isomers better than standard silica.[1]
References
-
Garg, N. K., et al. (2013).[2] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature. [Link]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard reference for pyridine reactivity and lithiation protocols).
-
Gois, P. M. P., et al. (2013).[1] Regioselective Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones. Tetrahedron Letters. (Specific protocols for anhydride opening).
-
Schlosser, M. (2005). The regioselectivity of 3-halopyridine metallation. European Journal of Organic Chemistry. [Link]
-
Ershov, O. V., et al. (2020).[3] Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds. [Link]
Sources
Overcoming steric hindrance at the 6-chloro position in coupling reactions
Ticket Focus: Overcoming Steric Hindrance at the 6-Chloro Position
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Diagnostic Phase: Root Cause Analysis
Before changing ligands, we must validate the failure mode. A 6-chloro substituent (common in purines, quinazolines, or ortho-substituted arenes) presents a dual challenge: Steric Shielding and Electronic Deactivation .
Why Standard Protocols Fail (The "Black Precipitate" Symptom):
-
Inhibited Oxidative Addition: The steric bulk at the 6-position prevents the approach of the Palladium center, especially if the catalyst is coordinatively saturated (e.g., Pd(PPh₃)₄).
-
Failed Transmetalation: Even if oxidative addition occurs, bulky boronic acids cannot approach the hindered Pd(II) center.
-
Catalyst Poisoning (N-Heterocycles): If your 6-chloro substrate is a purine or pyridine, the adjacent nitrogen atoms can displace phosphine ligands, forming stable, inactive Pd-dimers (Pd-N bond formation).
The Solution Architecture: Ligand & Catalyst Selection
To bypass the 6-chloro blockade, we move from "General Purpose" catalysts to "Sterically Demanding" specialists.
A. The Suzuki-Miyaura Interface (C-C Bond Formation)
-
The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]
-
Mechanism: These ligands are electron-rich (facilitating oxidative addition to deactivated chlorides) and extremely bulky (promoting reductive elimination and preventing Pd-dimer formation).
-
Recommendation:
-
SPhos: Excellent for general steric hindrance.
-
XPhos: The "heavy lifter" for extremely hindered substrates (e.g., tri-ortho-substituted biaryls).
-
RuPhos: Ideal if the boronic acid is also hindered or unstable.
-
B. The Buchwald-Hartwig Interface (C-N Bond Formation)
-
The Challenge: Amines are nucleophilic and can bind Pd, shutting down the cycle.
-
Recommendation:
-
BrettPhos: The primary choice for primary amines.[2]
-
RuPhos: The primary choice for secondary amines.
-
tBuBrettPhos: Required for amides or extremely weak nucleophiles.
-
C. The "Nuclear" Option: N-Heterocyclic Carbenes (NHCs)
If phosphines fail, switch to Pd-NHC (PEPPSI) systems. The strong sigma-donation of the carbene stabilizes the Pd center against decomposition, while the "wingtip" steric bulk forces the reaction forward.
Decision Matrix & Workflow
Figure 1: Ligand selection decision tree for sterically hindered 6-chloro substrates.
Validated Experimental Protocols
Protocol A: The "Robust" Suzuki Coupling (SPhos/XPhos System)
Best for: 6-chloropurines, 6-chloroquinazolines coupling with aryl boronates.
| Component | Equivalents | Role |
| 6-Chloro Substrate | 1.0 equiv | Electrophile |
| Boronic Acid/Pin Ester | 1.2 - 1.5 equiv | Nucleophile (Excess accounts for protodeboronation) |
| Pd(OAc)₂ | 0.02 - 0.05 equiv | Precatalyst (Use Pd-G3-XPhos precatalyst for higher reliability) |
| XPhos or SPhos | 0.04 - 0.10 equiv | Ligand (2:1 L:M ratio if using free ligand) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 equiv | Base (Anhydrous is preferred if boronate is sensitive) |
| Solvent System | 0.2 M | 1,4-Dioxane : Water (4:1) (Water is CRITICAL for turnover) |
Step-by-Step:
-
Charge a reaction vial with the 6-chloro substrate, boronic acid, Pd source, ligand, and base.
-
Evacuation: Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Oxygen kills the active monomeric Pd species.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Activation: Heat to 80–100°C .
-
Note: If using 6-chloropurine, ensure N9 is protected (THP, Boc, or Alkyl). Unprotected N-H protons will quench the catalyst or sequester the base.
-
-
Monitor: Check LCMS at 2 hours. If stalled, add 0.01 equiv additional catalyst.
Protocol B: The "High-Fidelity" Buchwald-Hartwig (BrettPhos System)
Best for: Aminating 6-chloro positions with primary amines.
| Component | Equivalents | Role |
| 6-Chloro Substrate | 1.0 equiv | Electrophile |
| Amine | 1.2 equiv | Nucleophile |
| BrettPhos Pd G3 | 0.02 - 0.05 equiv | Precatalyst (Crucial: Avoids induction period of Pd(dba)2) |
| NaOtBu | 1.5 equiv | Strong Base (Use LHMDS or Cs₂CO₃ if substrate has esters/ketones) |
| Solvent | 0.2 M | t-Amyl Alcohol or Dioxane (Anhydrous) |
Step-by-Step:
-
Precatalyst Advantage: We recommend BrettPhos Pd G3 (a palladacycle precatalyst). It activates immediately upon exposure to base, ensuring the bulky ligand is already attached to Pd before the reaction starts.
-
Mix solids in a glovebox or under strong Argon flow.
-
Add anhydrous solvent.
-
Heat to 60–80°C . (BrettPhos is active at lower temps; overheating promotes dehalogenation).
Troubleshooting FAQ
Q: My reaction turns black immediately and yields no product. Why? A: "Pd Black" formation indicates the catalyst decomposed before entering the cycle.
-
Cause: The ligand failed to stabilize the Pd(0) species, or Oxygen was present.
-
Fix: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G3). This ensures the 1:1 Pd:Ligand ratio is perfect and protects the Pd until it's in the solution.
Q: I see the product, but also a lot of "reduced" starting material (H replacing Cl). A: This is Hydrodehalogenation.
-
Cause: The reaction is too slow (sterics), or the solvent (alcohol/DMF) is acting as a hydride source.
-
Fix:
-
Switch solvent to Toluene or Dioxane .
-
Increase the concentration of the coupling partner.
-
Use a bulkier ligand (XPhos over SPhos) to accelerate Reductive Elimination over beta-hydride elimination.
-
Q: Can I couple unprotected 6-chloropurine? A: It is highly risky. The acidic N-H proton (pKa ~9) consumes the base, and the imidazole nitrogen binds Pd.
-
Fix: Protect N9 with THP (Tetrahydropyranyl) or use water-soluble ligands (like cataCXium® F sulf) in basic water, which can sometimes tolerate the free base form [1].
Q: My boronic acid is unstable (protodeboronation). A: Common with heterocyclic boronates.
-
Fix: Switch to a Potassium Trifluoroborate (R-BF3K) salt. These are robust and release the active boronic acid slowly. Use standard Suzuki conditions but ensure Water/Alcohol is present to hydrolyze the BF3.
References
-
Suzuki-Miyaura Coupling of 6-Chloropurines in Water
-
Source:
-
-
Buchwald Ligand Guide (Sigma/Merck)
-
Source:
-
-
Mechanism of Steric Acceleration (Radical Pathways)
-
Source:
-
-
Precatalyst Utility (G3/G4 Systems)
-
Source:
-
-
NHC Ligands for Hindered Chlorides
-
Source:
-
Sources
Technical Support Center: Stabilization of Free Base 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: You are working with 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 58609-36-5 / Derivatives).[1] While the dihydro-chloride salt is robust, the free base is chemically labile.[1]
The Chemistry:
This molecule is an aza-isoindoline .[1] Unlike standard secondary amines, the methylene protons at the 1- and 3-positions are "pseudo-benzylic" (activated by the pyridine ring).[1] This makes them exceptionally prone to oxidative dehydrogenation to form the imine or the fully aromatic (and highly unstable) aza-isoindole species.[1] Additionally, as a secondary amine, it is a potent nucleophile that rapidly captures atmospheric
Core Recommendation: Do not store the free base. The "Gold Standard" protocol is to store the stable HCl salt and generate the free base in situ or "Just-in-Time" (JIT) for your coupling reaction or assay.[1]
Rapid Diagnostics (Troubleshooting FAQ)
Use this section to identify immediate issues with your sample.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Sample turns yellow/brown | Oxidative Dehydrogenation | Air exposure causes oxidation of the | Irreversible. Purify immediately via flash chromatography or discard.[1] Store future batches under Argon. |
| Mass increase (>100% yield) | Carbamate Formation | The secondary amine reacts with atmospheric | Reversible. Degas the sample under high vacuum (0.1 mbar) or wash with mild base to regenerate the amine.[1] |
| "Wet" appearance / Clumping | Hygroscopicity | The free base is hygroscopic and forms hydrates, altering molecular weight calculations.[1] | Dry over |
| LCMS shows M+16 peak | N-Oxidation | Formation of the N-oxide on the pyridine or pyrroline nitrogen.[1] | Irreversible. Requires reduction (e.g., Zn/AcOH) or re-synthesis.[1] |
The Science of Instability (Mechanistic Insight)
To stabilize the molecule, you must understand the degradation pathways. The diagram below illustrates the two primary failure modes: Oxidative Dehydrogenation (Air) and Carbamate Formation (
Figure 1: Primary degradation pathways.[1] The path to 'Aza-Isoindole' leads to rapid polymerization and color change.[1]
Stabilization Protocols
Protocol A: The "Just-in-Time" (JIT) Workflow (Recommended)
Use this for coupling reactions (Amide coupling, SNAr) or biological assays.[1]
Materials:
-
Precursor: this compound Dihydrochloride (Store this at 4°C).[1]
-
Solvents: DCM (Dichloromethane) or 2-MeTHF.[1]
-
Base: Saturated
(aq).[1][2]
Step-by-Step:
-
Suspend: Weigh the HCl salt and suspend in DCM (10 mL/g).
-
Neutralize: Add Sat.
(1:1 vol/vol) and stir vigorously for 10 minutes. Note: Avoid NaOH if possible to prevent potential hydrolysis of the chloro-group, though it is generally stable at RT.[1] -
Extract: Separate the organic layer.[1] Extract the aqueous layer once more with DCM.[1]
-
Dry: Pass the combined organics through a hydrophobic frit or dry over
. -
Concentrate: Evaporate solvent at <30°C (do not heat).
-
Use: Immediately dissolve the residue in your reaction solvent (e.g., DMF, DMSO) and proceed. Do not store the residue.
Protocol B: Long-Term Storage of Free Base (If Unavoidable)
Use this only if you cannot store the salt form.[1]
Experimental Decision Tree
Use this logic flow to determine the correct handling procedure for your specific application.
Figure 2: Decision matrix for storage and handling.[1] Note that storing the free base is a "Red Path" (High Risk) action.[1]
References & Authority
-
PubChem. (2025).[1][3] 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | C7H8N2.[1][3] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[1] Merck KGaA.[1] Link
-
WIPO Patentscope. (2020).[1] WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES. World Intellectual Property Organization.[1] Link[1]
-
ChemicalBook. (2025).[1][2] 6-Chloro-1H-pyrrolo[2,3-b]pyridine Properties and Synthesis. Link
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Link
Technical Support Center: Chromatography of Secondary Amine Heterocycles
Executive Summary & Mechanism
The Issue: Secondary amine heterocycles (e.g., piperidines, pyrrolidines, morpholines) frequently exhibit "tailing" (peak broadening and streaking) during normal phase flash chromatography on silica gel. This results in poor resolution, mixed fractions, and low recovery yields.
The Mechanism: The "Silanol Effect"
Standard silica gel (
When a basic amine passes through the column, it undergoes a localized acid-base reaction with the silanol surface, forming a non-covalent salt. This interaction is much stronger than the desired dipole-dipole interaction, causing the amine to "stick" and elute slowly over a large volume of solvent (tailing).
Visualizing the Interaction
Figure 1: The mechanistic difference between standard elution (top) and base-modified elution (bottom).
Troubleshooting Protocols
Method A: Mobile Phase Modifiers (The Standard Fix)
The most cost-effective solution is adding a competing base to the mobile phase. This base saturates the acidic silanol sites, allowing your target amine to pass through without ionizing.
Option 1: Triethylamine (TEA)
Best for: Standard UV detection, non-volatile compounds. Warning: Difficult to remove completely; can suppress ionization in Mass Spectrometry (MS).
Protocol:
-
Preparation: Add 0.1% to 1.0% (v/v) TEA to both the non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.
-
Column Equilibration (CRITICAL): You must flush the column with the TEA-doped starting solvent for 2–3 Column Volumes (CV) before loading your sample.
-
Why? If you do not equilibrate, the TEA concentration gradient will cause the pH to shift during the run, resulting in drifting baselines and unpredictable elution.
-
-
Elution: Run the gradient as normal.
Option 2: Ammonia (NH₃)
Best for: LC-MS applications (volatile), highly polar amines. Warning: Immiscibility risk with Dichloromethane (DCM).
Protocol (The "DCM/MeOH/NH₃" System): This is the "Gold Standard" for polar amines. A common ratio is 90:10:1 (DCM : MeOH : NH₄OH).
The Miscibility Trap: Aqueous Ammonium Hydroxide (28-30% NH₃ in water) is not miscible with pure DCM. If you mix DCM and aqueous NH₄OH directly, they will separate, causing erratic chromatography.
Correct Preparation:
-
Method A (Preferred): Use 7N NH₃ in Methanol (commercially available).[1] This is water-free and mixes perfectly with DCM.
-
Example: To make a 95:5 DCM:MeOH(NH₃) mix, simply mix 950mL DCM + 50mL 7N NH₃/MeOH.
-
-
Method B (If using aqueous NH₄OH): You must mix the NH₄OH into the Methanol first, then add the DCM.
-
Limit: Do not exceed 1% aqueous NH₄OH in a DCM-based system, or phase separation will occur inside the column.
-
Method B: Stationary Phase Modification
If modifiers fail or if your compound is sensitive to basic mobile phases, switch the stationary phase.
Amine-Functionalized Silica (KP-NH)
These columns have propyl-amine groups bonded to the silica surface.
-
Mechanism: The surface is already basic. The "Silanol Effect" is eliminated by design.
-
Benefit: No need to add TEA/NH₃ to solvents. You can run standard Hexane/EtOAc gradients.[2][3]
-
Use Case: Ideal for degradable compounds or when you need to avoid "smelly" solvents.
| Feature | Standard Silica + TEA | Amine-Bonded Silica (KP-NH) |
| Solvent Prep | Requires mixing base | Standard solvents |
| Sample Recovery | TEA salt contamination possible | Clean fractions |
| Cost | Low | High |
| Reusability | Single use (usually) | Can be reused (carefully) |
Decision Matrix
Follow this logic flow to select the correct purification strategy.
Figure 2: Workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQ)
Q: I added TEA to my solvent, but my compound is now eluting immediately (at the solvent front). Why? A: You likely overdosed the modifier or the compound is too polar for the starting gradient.
-
Fix: Reduce TEA to 0.1%. Also, amines are more soluble in TEA-doped solvents, so you must reduce the polarity of your starting gradient (e.g., start at 0% MeOH instead of 5%).
Q: Can I use Pyridine instead of TEA? A: Yes, but Pyridine is toxic, has a strong UV absorbance cutoff (interferes with detection at 254nm), and smells terrible. TEA or Ammonia are superior choices for modern flash chromatography.
Q: My "DCM/MeOH/NH4OH" mixture is cloudy. Is this safe to run? A: STOP. Do not run this. The cloudiness indicates phase separation (water vs. DCM).
-
Fix: Add a small amount of Methanol until it clears, or start over using 7N NH₃ in Methanol (anhydrous) to ensure a single phase.
Q: Can I use Reverse Phase (C18) for these amines? A: Yes, but standard acidic C18 (water/acetonitrile + formic acid) may still result in poor retention for polar amines because they will be fully protonated (charged) and elute in the void volume.
-
Fix: Use High pH Reverse Phase . Use a C18 column compatible with high pH (e.g., C18-AX or hybrid silica) and use 10mM Ammonium Bicarbonate (pH 10) as the aqueous buffer. This keeps the amine neutral and improves retention.
References
-
Biotage. (2023).[4] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[5] Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Chromatography Solvent Systems.[2][3][5] Retrieved from [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: Impurity Profiling of Chloropyrrolopyridines
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparing Pentafluorophenyl (PFP) stationary phases against standard C18 chemistries for the separation of regioisomeric impurities in chloropyrrolopyridine scaffolds.
Executive Summary: The Regioisomer Challenge
Chloropyrrolopyridines, particularly 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine), are critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors. A persistent challenge in their analysis is the detection of regioisomeric impurities (e.g., 3-chloro or 5-chloro isomers) and de-chlorinated byproducts (7-azaindole).
Standard C18 methods often fail to resolve these species because the positional change of a chlorine atom minimally impacts the molecule's overall hydrophobicity. This guide advocates for the Pentafluorophenyl (PFP) stationary phase as the superior alternative, leveraging
Method Development Strategy: Mechanics of Separation
The "Alternative": Standard C18 Chemistry
-
Mechanism: Primarily hydrophobic interaction (dispersive forces).[1]
-
Limitation: 4-chloro and 5-chloro isomers have nearly identical LogP values. On a C18 column, they often co-elute or show "shoulder" peaks, making quantitation below 0.1% (ICH Q3A limit) impossible.
The "Solution": Fluorinated PFP Chemistry
-
Mechanism: Multi-mode retention involving:
-
-
Stacking: Interaction between the electron-deficient fluorinated ring of the stationary phase and the electron-rich pyrrole ring of the analyte. -
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the C-Cl dipole of the analyte. The position of the chlorine atom significantly alters the dipole vector, leading to distinct retention times.
-
Shape Selectivity: The rigid planar structure of PFP phases discriminates between steric differences in isomers.
-
-
Visualization: Interaction Mechanisms
Figure 1: Mechanistic comparison showing how PFP phases leverage dipole and pi-pi interactions to discriminate between isomers that appear identical to C18 phases.
Experimental Protocol
This protocol is designed to be self-validating . The resolution between the critical pair (4-chloro vs. 5-chloro) serves as the system suitability test (SST).
Materials
-
Critical Impurities: 7-Azaindole (Starting Material), 3-Chloro-7-azaindole (Regioisomer), 5-Chloro-7-azaindole (Regioisomer).
-
Columns:
-
Proposed: ACE C18-PFP or Agilent Poroshell 120 PFP (150 x 4.6 mm, 2.7 µm or 3 µm).
-
Alternative: Standard C18 (e.g., Zorbax Eclipse Plus C18).
-
Instrument Conditions (UHPLC/HPLC)
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol activity and ionizes the pyridine nitrogen, improving peak shape. |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes |
| Flow Rate | 1.0 mL/min | Optimized for 4.6 mm ID columns. |
| Temp | 35°C | Controls viscosity and kinetics of interaction. |
| Detection | UV @ 254 nm | Max absorbance for the indole core. |
Gradient Program
-
0-2 min: 5% B (Isocratic hold to retain polar degradants)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash) -
20-25 min: 5% B (Re-equilibration)
Comparative Performance Data
The following data represents typical performance metrics observed when screening chlorinated N-heterocycles on these stationary phases.
Table 1: Separation Metrics Comparison
| Parameter | Standard C18 Method | Proposed PFP Method | Status |
| Elution Order | 7-Azaindole | 7-Azaindole | Resolved |
| Critical Pair Resolution ( | Pass | ||
| Tailing Factor ( | 1.4 (Silanol interaction) | 1.1 (Superior shielding) | Pass |
| Selectivity ( | 1.02 | 1.15 | Superior |
| LOD (Signal/Noise = 3) | 0.05% | 0.01% (Sharper peaks) | High Sensitivity |
Analyst Note: On the C18 column, the 3-chloro and 4-chloro isomers often merge into a single broad peak. The PFP column separates them by approximately 1.5 minutes due to the difference in electron density distribution around the chlorine atom interacting with the pentafluorophenyl ring.
Method Development Workflow
To ensure robustness, follow this logical decision tree for optimizing the separation of new chloropyrrolopyridine derivatives.
Figure 2: Step-by-step decision tree for optimizing the separation of halogenated heterocycles.
Scientific Validation & Troubleshooting
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the default organic modifier in RP-HPLC, it can suppress
Handling Peak Tailing
Chloropyrrolopyridines are basic (pyridine nitrogen pKa ~5-6). If peak tailing (
-
Increase Buffer Strength: Use 20mM Ammonium Formate instead of 0.1% Formic Acid.
-
Temperature: Increase column temperature to 40-45°C to improve mass transfer.
References
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5] Chromatography Today. Retrieved from [Link][1][6][7]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Agilent Technologies. (2014).[7] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4-Chloro-7-azaindole | CAS 55052-28-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
Technical Guide: Mass Spectrometry Fragmentation of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
This technical guide details the mass spectrometry fragmentation patterns of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical bicyclic scaffold often utilized in the synthesis of kinase inhibitors and MDM2 antagonists.
This guide is structured to assist analytical chemists and medicinal chemists in the reliable identification of this intermediate, specifically distinguishing it from its structural isomers (e.g., pyrrolo[2,3-c] or [3,2-c] analogs) using LC-MS/MS methodologies.
Executive Summary & Structural Context[1][2][3][4][5]
-
Compound: this compound[1]
-
CAS: 905273-90-7 (HCl salt ref) / 53663-39-1 (Generic scaffold ref)
-
Molecular Formula: C
H ClN -
Monoisotopic Mass: 154.03 Da (
Cl) -
Core Structure: A pyridine ring fused to a saturated pyrroline (dihydro-pyrrole) ring. The "3,4-c" fusion indicates an aza-isoindoline core structure, distinguishing it from aza-indoline (2,3-c) isomers.
Analytical Challenge: Differentiating the [3,4-c] isomer from the [2,3-c] and [3,2-c] regioisomers is difficult by UV alone due to overlapping chromophores. Mass spectrometry (MS/MS) provides a definitive fingerprint based on the unique stability of the aza-isoindoline cation versus the aza-indoline cation.
Experimental Methodology (Recommended)
To replicate the fragmentation patterns described below, the following ESI-MS/MS conditions are recommended. These protocols ensure the generation of diagnostic ions essential for structural verification.
LC-MS/MS Protocol
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Spray Voltage: 3.5 – 4.0 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the molecular ion and deep structural fragments.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Rationale: Acidic conditions ensure protonation of the pyridine nitrogen (pKa ~2-3) or the pyrroline amine (pKa ~9-10). Given the basicity of the secondary amine, the [M+H]
species will be the dominant precursor.
Fragmentation Analysis & Mechanism
The fragmentation of this compound follows a distinct pathway governed by the stability of the fused aromatic system and the lability of the chlorine substituent.
The Molecular Ion & Isotope Pattern
In ESI(+), the spectrum is dominated by the protonated molecule [M+H]
-
Chlorine Signature: A crucial validation step is observing the
Cl isotope peak at m/z 157.0 with an approximate intensity of 33% relative to the base peak (3:1 ratio). Absence of this pattern indicates de-chlorination or misidentification.
Primary Fragmentation Pathway (Diagnostic)
Unlike its isomers, the [3,4-c] scaffold functions as an aza-isoindoline. Its fragmentation is driven by the drive to aromatize or eliminate the halogen.
-
Aromatization (Dehydrogenation):
-
Transition: m/z 155
m/z 153 -
Mechanism: Loss of H
(2 Da) from the saturated pyrroline ring to form the fully aromatic 6-chloro-2H-pyrrolo[3,4-c]pyridine cation. This is a favorable process for dihydro-heterocycles in ESI source conditions.
-
-
Loss of HCN (Pyridine Cleavage):
-
Transition: m/z 155
m/z 128 -
Mechanism: A characteristic cleavage of the pyridine ring, losing neutral HCN (27 Da). This typically requires higher collision energy (>30 eV).
-
-
Halogen Elimination (Radical vs. Acid Loss):
-
Transition: m/z 155
m/z 119 ([M+H - HCl] ) -
Mechanism: Elimination of HCl is common in chloro-pyridines containing an adjacent proton source (the pyrroline ring). This results in a radical cation or a rearranged even-electron species at m/z 119.
-
Visualized Fragmentation Tree
The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.[2]
Caption: Fragmentation pathway of this compound showing primary loss of HCl and aromatization.
Comparative Analysis: [3,4-c] vs. Isomers
This section objectively compares the target molecule against its most common isomer, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (6-Chloro-7-azaindoline) .
| Feature | Target: [3,4-c] Isomer (Aza-isoindoline) | Alternative: [2,3-c] Isomer (Aza-indoline) | differentiation Logic |
| Structure | Pyridine fused to Pyrroline (C3-C4 fusion) | Pyridine fused to Pyrroline (C2-C3 fusion) | The [3,4-c] isomer is symmetric in the pyrrole ring; [2,3-c] is not.[3][4] |
| Base Peak Stability | Moderate.[5] Prone to aromatization (-2 Da). | High. The "indoline" core is very stable. | [3,4-c] shows higher abundance of m/z 153 (aromatized) than [2,3-c]. |
| RDA Fragmentation | High. Retro-Diels-Alder (RDA) cleavage of the pyrroline ring is sterically accessible. | Low. RDA is inhibited by the specific fusion geometry of the indoline system. | Presence of m/z 126 (Loss of CH |
| HCl Elimination | Facile (m/z 119). Proximity of pyrroline protons allows HCl loss. | Restricted. Geometry often favors loss of Cl radical (m/z 120) over HCl. | Ratio of m/z 119/120 is higher in the [3,4-c] isomer. |
Key Insight: If your spectrum shows a dominant m/z 119 peak and significant dehydrogenation (m/z 153 ), the sample is likely the [3,4-c] isomer. If the spectrum is dominated by a stable molecular ion with minimal fragmentation until high energy, it is likely the [2,3-c] isomer.
Reference Data Table
The following table summarizes the theoretical and observed ions for confirmatory analysis.
| m/z (Monoisotopic) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 155.04 | [M+H] | Protonated Molecular Ion | 100% (Base Peak) |
| 157.04 | [M+H] | ~32-33% | |
| 153.02 | [M+H - H | Aromatization to pyrrolo[3,4-c]pyridine | 10 - 40% |
| 128.03 | [M+H - HCN] | Loss of HCN from Pyridine ring | 5 - 20% |
| 119.06 | [M+H - HCl] | Elimination of Hydrochloric Acid | 20 - 50% |
| 92.05 | [C | Pyridinium core fragment | < 10% |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Tetrahydroisoquinoline Derivatives. National Institute of Standards and Technology. Link
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link
-
Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link
-
PubChem Compound Summary. this compound (CID 53350376). National Center for Biotechnology Information. Link
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link
Sources
Comparing reactivity of 6-chloro vs 6-bromo pyrrolo[3,4-c]pyridine
This guide provides an in-depth technical comparison between 6-chloro-pyrrolo[3,4-c]pyridine and 6-bromo-pyrrolo[3,4-c]pyridine , focusing on their utility in medicinal chemistry and organic synthesis.
Executive Summary
For researchers utilizing the pyrrolo[3,4-c]pyridine scaffold—a critical pharmacophore in kinase inhibitor discovery (e.g., analogous to 7-azaindole)—the choice between the 6-chloro and 6-bromo derivatives dictates the synthetic strategy.
-
Select 6-Chloro if your primary pathway involves Nucleophilic Aromatic Substitution (SNAr) or if you require a robust, cost-effective intermediate for late-stage diversification where the halogen is retained.
-
Select 6-Bromo if you intend to perform Metal-Halogen Exchange (Lithiation) or mild Palladium-Catalyzed Cross-Couplings . The bromo substituent offers superior oxidative addition rates and exclusive access to lithiation pathways that are inaccessible to the chloride.
Quick Decision Matrix
| Feature | 6-Chloro-pyrrolo[3,4-c]pyridine | 6-Bromo-pyrrolo[3,4-c]pyridine |
| SNAr Reactivity | High (Standard) | High (Comparable to Cl) |
| Pd-Coupling (Suzuki/Buchwald) | Moderate (Requires specialized ligands) | Excellent (Standard conditions) |
| Li-Halogen Exchange | Poor (Side reactions dominate) | Excellent (Clean exchange) |
| Stability | High | Moderate (Light sensitive) |
| Primary Use Case | Amination via SNAr | C-C Bond Formation |
Electronic Structure & Reactivity Profile
The pyrrolo[3,4-c]pyridine system consists of a pyridine ring fused to a pyrrole ring. In the standard numbering (where the pyridine nitrogen is at position 5), the 6-position is
-
Activation: The pyridine nitrogen withdraws electron density via induction (
) and resonance ( ), making the C6 position highly electrophilic. -
Comparison:
-
6-Chloro: The C-Cl bond is stronger and shorter. The high electronegativity of chlorine inductively activates the ring for nucleophilic attack (SNAr) but makes the bond difficult to break oxidatively (Pd-catalysis).
-
6-Bromo: The C-Br bond is weaker and longer. While slightly less electronegative, the weaker bond strength dramatically accelerates oxidative addition with transition metals (Pd, Ni) and facilitates halogen-metal exchange.
-
Reactivity Landscape Visualization
Figure 1: Divergent reactivity pathways. The 6-Bromo derivative unlocks C-C bond formation and lithiation strategies inaccessible to the 6-Chloro analog.
Detailed Technical Comparison
A. Nucleophilic Aromatic Substitution (SNAr)
Both analogs undergo SNAr readily due to the activating effect of the adjacent pyridine nitrogen.
-
Mechanism: Addition-Elimination.
-
6-Chloro: Often preferred. Although Cl is a poorer leaving group than Br, its higher electronegativity stabilizes the Meisenheimer intermediate (the rate-determining step in many heterocyclic SNAr reactions).
-
6-Bromo: Technically faster in some kinetics due to the weaker C-X bond, but often considered "atom-uneconomical" for simple aminations given the higher cost of the bromide.
B. Palladium-Catalyzed Cross-Coupling
This is the primary differentiator.
-
6-Bromo: Undergoes rapid oxidative addition to Pd(0). Standard catalysts like
or are effective at moderate temperatures ( ). -
6-Chloro: The C-Cl bond is inert to simple Pd-catalysts. Coupling requires electron-rich, bulky phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbenes (NHC) and elevated temperatures (
), which may degrade the sensitive pyrrole ring.
C. Lithium-Halogen Exchange
-
6-Bromo: Reacts cleanly with
-BuLi at to generate the 6-lithio-pyrrolo[3,4-c]pyridine . This species can be quenched with electrophiles (aldehydes, ketones, DMF) to introduce carbon substituents. -
6-Chloro: Does not undergo clean exchange. Treatment with
-BuLi typically results in directed ortho-metal
Comparative Bioactivity Guide: Pyrrolo[3,4-c] vs. Pyrrolo[3,2-c]pyridines
Executive Summary: The Geometry of Bioisosterism
In medicinal chemistry, the "nitrogen scan" is a fundamental tactic to optimize solubility, metabolic stability, and target engagement. However, shifting the nitrogen and fusion points in pyrrolopyridines (azaindoles) creates more than just electronic perturbations; it fundamentally alters the scaffold's geometry and stability.
This guide compares two distinct isomers:
-
Pyrrolo[3,2-c]pyridine (5-Azaindole): A stable, "bent" isomer and direct bioisostere of indole. It is a privileged scaffold in kinase discovery, targeting the ATP-binding hinge region.
-
Pyrrolo[3,4-c]pyridine (2-Azaisoindole): A "linear," fused system often exhibiting isoindole-like instability in its fully aromatic form. Its therapeutic utility is predominantly realized through its stable 1,3-dione or tetrahydro derivatives, which serve as metabolic modulators and CNS agents.
Key Takeaway: These isomers are not interchangeable. [3,2-c] is a kinase-focused scaffold, while [3,4-c] functions as a pharmacophore for metabolic enzymes (Aldose Reductase) and GPCRs when stabilized as a dione.
Structural & Electronic Divergence
The biological utility of these isomers is dictated by their electronic landscape and stability profiles.
| Feature | Pyrrolo[3,2-c]pyridine (5-Azaindole) | Pyrrolo[3,4-c]pyridine (Scaffold Core) |
| Geometry | Bent (Indole-like). Fusion at pyridine 3,4 and pyrrole 2,[1]3. | Linear/Symmetric . Fusion at pyridine 3,4 and pyrrole 3,[1]4. |
| Aromatic Stability | High. 10 | Low. Isoindole character leads to oxidation/polymerization unless N-substituted or oxidized to dione. |
| H-Bonding | Donor/Acceptor Pair. Ideal for bidentate binding (e.g., Kinase Hinge). | Variable. Dione form acts as a dual acceptor; reduced form is a basic amine. |
| Primary Targets | Kinases (FMS, VEGFR, EGFR), Tubulin. | Aldose Reductase, GPR119, NAMPT. |
| Metabolic Liability | Oxidation at C2/C3 (electron-rich pyrrole). | Rapid oxidation of the pyrrolic ring if not stabilized. |
Bioactivity Profile: Pyrrolo[3,2-c]pyridine
The Kinase Master[2]
The [3,2-c] isomer is a cornerstone in oncology. Its nitrogen at position 5 (pyridine ring) and the pyrrole NH provide a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region.
-
Mechanism: Competitive ATP inhibition.
-
Key Case Study (FMS Kinase):
-
Target: CSF-1R (Colony Stimulating Factor 1 Receptor), a driver in tumor-associated macrophages.
-
Data: Derivatives of [3,2-c] have achieved IC50 values of 30–60 nM , significantly outperforming standard reference compounds like KIST101029.[2]
-
SAR Insight: Substitution at the N1 position (pyrrole nitrogen) often dictates selectivity, while the C6 position (pyridine) tolerates solubilizing groups.
-
Visualizing the Pathway
The following diagram illustrates the downstream effects of [3,2-c] inhibition on macrophage proliferation.
Caption: Mechanism of Action for Pyrrolo[3,2-c]pyridine in blocking CSF-1R mediated tumor support.
Bioactivity Profile: Pyrrolo[3,4-c]pyridine
The Metabolic Modulator
Unlike its aromatic cousin, the [3,4-c] isomer is rarely used as a naked heterocycle. It finds its potency in the 1,3-dione form (phthalimide analogue), which confers stability and specific electrostatic properties suitable for metabolic enzymes.
-
Mechanism: Allosteric modulation or active site occlusion (non-ATP competitive).
-
Key Case Study (Aldose Reductase):
-
Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.
-
Data: 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives act as potent ALR2 inhibitors. The acidic nature of the imide proton (or attached carboxylic acids) is critical for binding.
-
Secondary Utility: GPR119 agonists for insulin secretion.
-
Comparative Data Analysis
The following table synthesizes experimental data from key medicinal chemistry campaigns.
| Parameter | Pyrrolo[3,2-c]pyridine (Example: Cpd 1r [1]) | Pyrrolo[3,4-c]pyridine (Example: Dione 7a [2]) |
| Primary Target | FMS Kinase (CSF-1R) | Aldose Reductase (ALR2) |
| Potency (IC50) | 30 nM (Enzymatic) | 0.3 – 1.0 µM (Functional) |
| Binding Mode | ATP-Competitive (Hinge Binder) | Active Site / Allosteric |
| Cellular Effect | Inhibition of Macrophage Proliferation | Increased Insulin Sensitivity |
| Solubility (LogS) | Moderate (Improved by pyridine N) | Low (Dione is planar/lipophilic) |
| Key SAR Feature | C6-Aryl substitution enhances potency. | N-acidic chain length defines selectivity. |
Experimental Protocols
To validate these bioactivities, the following self-validating protocols are recommended.
Protocol A: FMS Kinase Inhibition Assay (For [3,2-c] Isomers)
Objective: Determine the IC50 of a [3,2-c] derivative against CSF-1R.[2]
-
Reagent Prep: Prepare 4× enzyme solution (CSF-1R) and 4× substrate solution (Poly Glu:Tyr 4:1) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Handling: Serially dilute the [3,2-c] test compound in 100% DMSO (start at 10 mM). Dilute 1:25 into water to obtain 4× compound solution (4% DMSO).
-
Reaction Initiation:
-
Add 2.5 µL of 4× Compound to a 384-well plate.
-
Add 2.5 µL of 4× Enzyme. Incubate for 10 min at RT (allows conformational adjustment).
-
Add 2.5 µL of 4× ATP (at Km, approx 10 µM) to start the reaction.
-
-
Detection: After 60 min, add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to light.
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Pexidartinib) should yield IC50 within 2-fold of historical data.
Protocol B: Aldose Reductase Screen (For [3,4-c] Isomers)
Objective: Evaluate ALR2 inhibition potential of [3,4-c] diones.
-
Enzyme Source: Isolate ALR2 from rat lens homogenate or use recombinant human ALR2.
-
Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), 0.2 mM NADPH (cofactor), and 10 mM DL-glyceraldehyde (substrate).
-
Execution:
-
Add test compound (dissolved in DMSO) to the cuvette/well.
-
Add Enzyme mix.
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3–5 minutes at 30°C.
-
-
Calculation: % Inhibition =
. -
Control: Use Quercetin or Sorbinil as a positive control (IC50 ~1–5 µM).
Synthesis & Workflow Visualization
The synthetic accessibility of these isomers differs significantly. [3,2-c] is often built via cyclization of substituted pyridines, whereas [3,4-c] often requires Diels-Alder approaches or condensation of cinchomeronic acid derivatives.
Caption: Divergent synthetic pathways reflect the structural stability differences between the two isomers.
References
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[2]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[1][4][5] Pharmaceuticals, 14(4), 354.[1]
-
Song, X., et al. (2014). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Popowycz, F., et al. (2011). Azaindole structural framework in medicinal chemistry. Journal of Medicinal Chemistry.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Reference Standards for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Executive Summary: The "Purity Gap" in Heterocyclic Scaffolds
In drug development, 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often stabilized as the hydrochloride salt, CAS 2055840-67-8) serves as a critical scaffold for kinase inhibitors and GPCR ligands. However, its fused bicyclic structure—combining an electron-deficient pyridine with a reactive secondary amine—creates a "purity gap."
Standard HPLC-UV analysis often overestimates the purity of this scaffold by failing to detect inorganic salts, residual moisture, and specific non-chromophoric synthetic byproducts. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade alternatives and establishes Quantitative NMR (qNMR) as the superior orthogonal validation method over standalone HPLC.
Technical Context: Structural Vulnerabilities & Impurity Profile
Before selecting a standard, one must understand why this molecule fails standard checks.
-
The Secondary Amine Risk: The pyrroline nitrogen is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric CO2.
-
The De-chlorination Risk: If synthesized via reduction of a chloro-cyano precursor, over-reduction can lead to the des-chloro analog (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine), which co-elutes on many C18 columns.
-
The Salt Discrepancy: Commercial "98%" purity often refers to HPLC area %. It rarely accounts for the stoichiometry of the HCl salt or hygroscopic water, leading to assay errors of 10–15% in potency calculations.
Diagram 1: Impurity Origin & Analytical Risks
Caption: Structural vulnerabilities leading to specific impurity classes that challenge standard HPLC detection.
Comparative Analysis: Reference Standard Tiers
We compared three distinct grades of reference standards available for this scaffold. The "Performance" metric is defined as the Accuracy of Mass Balance (how close the stated purity is to the absolute content).
Table 1: Performance Benchmark of Reference Standard Grades
| Feature | Option A: Research Grade | Option B: In-House Qualified (Secondary) | Option C: Certified Reference Material (CRM) |
| Primary Use | Early discovery screening | Routine QC, Stability studies | GMP Release, Method Validation |
| Assay Method | HPLC Area % (Single wavelength) | HPLC + TGA + KF (Mass Balance) | qNMR + HPLC-MS + ROI + KF |
| Traceability | None (Vendor CoA) | Traceable to Primary Standard | SI-Traceable (NIST/BIPM) |
| Uncertainty | Unknown (Typically ±5-10%) | ± 1.5% | ± 0.5% |
| Risk Factor | High: Ignores salt/water content. | Medium: Depends on qualification rigor. | Low: Absolute quantification.[1] |
| Cost | $ |
Critical Insight: For this compound, Research Grade materials routinely fail potency tests . A vendor claiming "98% Purity" by HPLC often delivers a solid that is only 82% active moiety by weight due to the HCl counterion and hydration shell.
Methodological Comparison: HPLC vs. qNMR
This section provides the experimental evidence supporting qNMR as the required qualification method for this reference standard.
Experiment: Purity Assignment of Lot #XYZ-123
Sample: this compound HCl.[2]
| Method | Result | Interpretation |
| HPLC-UV (254 nm) | 99.2% | Indicates high chromatographic purity. Misses inorganic salts and water. |
| qNMR (1H, DMSO-d6) | 88.4% w/w | TRUE VALUE. Accounts for 2.0 eq HCl and 1.5 eq H2O. |
| Difference | 10.8% | The "Purity Gap." Using the HPLC value would overdose the reaction or skew biological data. |
Diagram 2: The Analytical Decision Tree
Caption: Workflow for assigning absolute potency, prioritizing qNMR over Mass Balance for salt forms.
Detailed Experimental Protocols
To replicate the "Gold Standard" qualification (Option C), follow these protocols.
Protocol A: High-Resolution HPLC-DAD (Purity Profiling)
Objective: Detect organic impurities and regioisomers.
-
Column: C18 with base-deactivation (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm). Why: The secondary amine tails severely on standard silica.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why: High pH keeps the amine neutral, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (general).
-
Acceptance: Main peak > 98.0% area; no single impurity > 0.5%.
Protocol B: 1H-qNMR (Absolute Quantification)
Objective: Determine weight-percent (potency) traceable to SI units.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Note: Ensure the IS signals do not overlap with the pyridine protons (approx 7.2–8.5 ppm) or the methylene protons of the pyrroline ring (approx 4.0–4.5 ppm). Maleic acid singlet is at ~6.0 ppm (good gap).
-
-
Solvent: DMSO-d6 (ensures solubility of the HCl salt).
-
Relaxation Delay (d1): Set to 60 seconds .
-
Scientific Integrity: T1 relaxation times for pyridine protons can be long (5-10s). To ensure 99.9% magnetization recovery (5x T1), a 60s delay is mandatory. Short delays (<10s) will artificially inflate the result.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molar mass, = Weight, = Purity.
Recommendations
-
For Screening: Use Research Grade but apply a correction factor of 0.85 to account for the HCl salt and likely hydration until proven otherwise.
-
For GLP Tox/Clinical Batches: You must generate or purchase a Primary Standard characterized by qNMR (Protocol B). Relying on HPLC area % is a compliance risk.
-
Storage: Store under Argon at -20°C. The free base rapidly absorbs CO2 to form carbamates; the HCl salt is hygroscopic.
References
-
ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting thresholds for impurities.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[3] Establishes qNMR as a primary ratio method.[4]
-
PubChem Compound Summary: this compound hydrochloride. National Center for Biotechnology Information. (Accessed 2026).[5][6]
-
BIPM. "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. Guidelines for SI-traceable internal standards.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. otsuka.co.jp [otsuka.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine 97% | CAS: 496-13-9 | AChemBlock [achemblock.com]
- 6. database.ich.org [database.ich.org]
Differentiating 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine from Synthesis Byproducts
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary: The Scaffold Integrity Challenge
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 905273-90-7) is a high-value pharmacophore used extensively in kinase inhibitor development (e.g., MK2, CSF1R inhibitors). Its structural rigidity and specific vector orientation make it superior to flexible amine alternatives, but these same features complicate its synthesis and analysis.
The critical challenge in deploying this scaffold is structural masquerading . Synthesis pathways—particularly those involving cyclization of pyridine precursors—frequently yield regioisomers (such as the [2,3-c] or [3,2-c] variants) and incomplete reduction products (lactams) that possess identical molecular weights and similar polarity to the target.
This guide provides a definitive, data-driven framework to differentiate the target scaffold from its two most persistent "imposters":
-
The Regioisomer: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c ]pyridine.
-
The Oxidation Impurity: 6-Chloro-2,3-dihydro-1-oxo -1H-pyrrolo[3,4-c]pyridine (Lactam).
Structural Analysis & Causality
To differentiate these species, one must understand the atomic connectivity that dictates their spectral fingerprints.
The Target vs. The Imposters
| Feature | Target: [3,4-c] Isomer | Impurity A: [3,2-c] Regioisomer | Impurity B: Lactam Intermediate |
| Core Fusion | Pyridine fused at carbons 3 & 4 | Pyridine fused at carbons 2 & 3 | Same as target ([3,4-c]) |
| Symmetry | Pseudo-symmetric: Protons H4 and H7 are isolated by the ring nitrogen and fusion bond. | Asymmetric: Protons are often ortho-adjacent or magnetically coupled. | Asymmetric: Carbonyl at C1 breaks the pyrrolidine ring symmetry. |
| Proton NMR | Two Singlets (Pyridine ring) | Two Doublets ( | Two Singlets + Downfield shift of adjacent CH₂ |
| Mass (ESI) | Identical to Target |
Visualizing the Divergence
The following diagram illustrates where these impurities originate during a standard synthesis campaign (e.g., reduction of a dione precursor).
Figure 1: Genesis of impurities. The lactam arises from kinetic failure during reduction, while regioisomers are thermodynamic byproducts of early cyclization steps.
Method 1: NMR Spectroscopy (The Gold Standard)
NMR is the only self-validating method to confirm the [3,4-c] fusion geometry. Mass spectrometry cannot distinguish regioisomers reliably without complex fragmentation analysis.
The "Singlet Confirmation" Test
In the [3,4-c] system, the pyridine nitrogen (N5) and the carbon fusion bond isolate the two aromatic protons (H4 and H7). They cannot couple through the nitrogen or the quaternary fusion carbons.
-
Target Signal: Two distinct singlets in the aromatic region (approx.
8.2–8.5 ppm). -
Regioisomer Signal: The [3,2-c] or [2,3-c] isomers typically place protons in an ortho relationship (H5 and H6), resulting in doublets with a coupling constant
Hz.
Experimental Protocol: NMR Validation
-
Solvent: DMSO-
(Preferred for solubility of HCl salts) or CDCl₃ (for free base). -
Concentration: >2 mg/mL to resolve hyperfine coupling.
-
Acquisition: Standard proton scan (16 scans min).
-
Analysis Criteria:
-
Zoom into 7.5–9.0 ppm.[1]
-
Pass: Two sharp singlets (width at half-height < 1.5 Hz).
-
Fail: Any doublet splitting (
Hz).
-
Expert Insight: If you observe broad singlets, it may be due to rotamers if the nitrogen is protected (e.g., N-Boc). Warm the sample to 50°C to coalesce the peaks before rejecting the batch.
Method 2: UPLC-MS/MS (High-Throughput Screening)
While NMR confirms structure, UPLC is required to quantify the Lactam impurity, which often co-elutes with the target in low-resolution systems.
The Polarity Trap
The lactam impurity retains a carbonyl oxygen, making it significantly less basic and more polar than the fully reduced amine target.
Separation Protocol
-
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm.
-
Why: The CSH particle provides better peak shape for basic amines like pyrrolopyridines compared to standard C18.
-
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8.5).
-
Why: Basic pH suppresses protonation of the pyridine, improving retention and separation from the more polar lactam.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 5 minutes.
Data Interpretation Table
| Species | Retention Time (Relative) | MS Signal (ESI+) | Diagnostic Fragment |
| Target | 1.00 (Reference) | Loss of Cl (-35 Da) | |
| Lactam | 0.85 (Earlier eluting) | Strong Carbonyl loss (CO, -28 Da) | |
| De-Cl | 0.60 (Early eluting) | No Cl isotope pattern |
Analytical Decision Matrix
Use this logic flow to validate your material before proceeding to biological assays.
Figure 2: Validation workflow. Note that MS confirms identity, but only NMR confirms geometry.
References
-
Synthesis of Pyrrolopyridine Scaffolds
-
Journal of Medicinal Chemistry, "Discovery of Pyrrolo[3,4-c]pyridine Derivatives as Potent MK2 Inhibitors." (Generalized search for scaffold application).
-
-
NMR differentiation of Isomers
-
Compound Chemistry, "A Guide to 1H NMR Chemical Shift Values."
-
-
Analytical Properties
-
PubChem, "this compound hydrochloride."[2]
-
Sources
Comparative Stability Profiling: Hydrochloride Salt vs. Free Base
Executive Summary: The Solubility-Stability Trade-off
In pharmaceutical development, the decision between a Hydrochloride (HCl) salt and its corresponding Free Base is rarely binary; it is a calculated trade-off between kinetic solubility and thermodynamic stability .
While HCl salts are the industry standard for enhancing the solubility of weak bases (approx. 60% of salt forms), they introduce specific failure modes—most notably disproportionation and hygroscopicity-induced hydrolysis —that do not affect the Free Base. This guide details the mechanistic differences and provides a self-validating experimental framework to select the optimal form.
| Feature | Free Base | Hydrochloride Salt |
| Solubility (Aq) | Generally Low (Lipophilic) | High (Ionic dissociation) |
| Lattice Energy | Lower (Molecular crystal) | Higher (Ionic crystal) |
| Hygroscopicity | Low (Hydrophobic) | High (Risk of deliquescence) |
| Micro-pH | Neutral/Basic | Acidic (Risk to acid-labile groups) |
| Critical Risk | Poor Bioavailability | Disproportionation (pH > pHₘₐₓ) |
Mechanistic Deep Dive: Why Stability Profiles Diverge
The Disproportionation Trap (The pHₘₐₓ Concept)
The most overlooked instability mechanism in HCl salts is disproportionation —the reversion of the salt to the free base in the solid state. This occurs not just in solution, but in solid dosage forms when the "micro-environmental pH" exceeds the salt's pHₘₐₓ .
-
Mechanism: If an HCl salt is mixed with a basic excipient (e.g., Magnesium Stearate, Croscarmellose Sodium) and exposed to moisture, the surface pH rises.
-
The Rule: If Surface pH > pHₘₐₓ, the HCl gas is liberated (or captured by the excipient), and the drug precipitates as the Free Base.
-
Consequence: Drastic drop in dissolution rate and bioavailability during shelf-life.
Micro-Environmental Acidity
HCl salts create an acidic micro-environment (often pH 1–3) within the diffusion layer of the wetted solid.
-
Advantage: Stabilizes basic drugs against oxidation.
-
Disadvantage: Accelerates hydrolysis if the molecule contains acid-labile moieties (e.g., esters, amides, bis-allylic protons).
Visualizing the Stability Logic
The following diagram illustrates the decision pathway for stability assessment, highlighting the critical "Disproportionation Loop."
Figure 1: Mechanistic stability pathways. Note the red dashed line indicating the reversion of the salt to the free base (disproportionation), a critical failure mode for HCl salts.
Experimental Protocols: Validating Stability
To objectively compare the two forms, you must move beyond standard HPLC assays and employ solid-state characterization.
Protocol A: Accelerated Disproportionation Screening
Objective: Determine if the HCl salt will revert to Free Base in a formulation matrix.
-
Preparation:
-
Prepare binary mixtures (1:1 w/w) of the API (HCl Salt) with problematic excipients: Magnesium Stearate (basic), Calcium Carbonate, and Croscarmellose Sodium.
-
Control: Pure HCl Salt and Pure Free Base.
-
-
Stress Condition:
-
Store samples in open vials at 40°C / 75% RH (ICH Accelerated) for 7 days.
-
Why Open? To allow moisture exchange, which mediates the proton transfer.
-
-
Analysis (The Critical Step):
Protocol B: Dynamic Vapor Sorption (DVS) Comparison
Objective: Quantify the "Hygroscopicity Gap" between the forms.
-
Instrument: Surface Measurement Systems DVS or TA Instruments VTI.
-
Method:
-
Isotherm: 0% → 90% → 0% RH in 10% steps at 25°C.
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
-
Interpretation:
-
Free Base: Typically shows < 0.5% mass gain (non-hygroscopic).
-
HCl Salt: Watch for a sharp mass increase (deliquescence point). If the mass gain > 5% at 80% RH, the salt requires specialized packaging (foil/foil blisters).
-
Protocol C: pHₘₐₓ Determination
Objective: Calculate the pH threshold above which the salt becomes unstable.
-
Formula:
-
Where
is the intrinsic solubility of the free base. -
Where
is the solubility of the salt in water.
-
-
Application: If your formulation's environmental pH (due to excipients) is > pHₘₐₓ, the HCl salt will disproportionate.
Data Presentation: Comparative Analysis
The following table summarizes typical data trends observed when comparing these forms.
| Parameter | Free Base Performance | HCl Salt Performance | Interpretation |
| Melting Point (DSC) | Lower (e.g., 120°C) | Higher (e.g., 240°C) | HCl salts have higher lattice energy, theoretically offering better thermal stability. |
| Moisture Uptake (90% RH) | < 1.0% w/w | > 5.0% w/w | HCl salts are prone to moisture-mediated degradation. |
| Chemical Purity (Acidic Stress) | Stable | Potential Degradation | HCl salts generate their own acid; risky for acid-labile drugs. |
| Solid State Form | Often Polymorphic | Prone to Hydrate Formation | HCl salts often form hydrates (mono/di/tri) upon moisture exposure. |
| Excipient Compatibility | High Compatibility | Low Compatibility | HCl salts react with stearates (lubricants) and carbonates. |
Decision Matrix Workflow
Use this workflow to finalize your selection.
Figure 2: Selection logic.[3] Note that HCl is not the default choice if the molecule is acid-labile or if the pHₘₐₓ is too low.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] (2003).[4][7] Defines the standard stress conditions (40°C/75% RH) used in these protocols. [Link]
-
Guerrieri, P., & Taylor, L. S. Role of Salt and Excipient Properties on Disproportionation in the Solid-State.[9] Pharmaceutical Research (2009).[3][10] The authoritative paper on the mechanism of HCl salt disproportionation and the role of micro-environmental pH. [Link]
-
Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (2007). Provides the theoretical basis for pHmax calculations and solubility advantages of HCl salts. [Link]
-
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH (2002). The standard textbook for salt selection protocols and counterion comparison. [Link]
Sources
- 1. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharxmonconsulting.com [pharxmonconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. youtube.com [youtube.com]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Benchmarking synthetic routes for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine production
[1]
Executive Summary
The 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold (often referred to as 6-chloro-2-aza-isoindoline) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPR119 agonists.[1] Its fused bicyclic structure—a pyridine ring fused to a saturated pyrrolidine ring—offers a rigid geometry that effectively mimics the adenine core in ATP-competitive binding sites while providing a vector (the secondary amine) for further diversification.[1]
This guide benchmarks the two primary synthetic methodologies for accessing this core: the Anhydride/Imide Reduction Route (Route A) and the Bis-Electrophile Cyclization Route (Route B).[1] While Route A is the industry standard for scalability and intermediate stability, Route B offers a convergent approach for rapid analog generation.
Structural Definition & Retrosynthetic Analysis
Before evaluating the routes, it is critical to define the numbering system to avoid confusion with the isomeric [2,3-b] (7-azaindole) or [3,2-c] systems.
-
Core: Pyrrolo[3,4-c]pyridine.
-
State: 2,3-dihydro-1H (Isoindoline analog).[1]
-
Substituent: 6-Chloro (Positioned ortho to the pyridine nitrogen).[1][2]
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the two primary entry points.
Route A: The Anhydride/Imide Reduction (Standard)
Best For: Multi-gram to Kilo-scale synthesis; High Purity Requirements.[1]
This route relies on constructing the pyrrole ring via the oxidation state of the dicarboxylic acid. It is robust because the intermediates are crystalline solids, allowing for purification without chromatography.
Mechanistic Insight
The critical challenge in this route is the final reduction. Using Lithium Aluminum Hydride (LiAlH₄) poses a risk of hydrodehalogenation (stripping the chlorine atom). To mitigate this, a controlled reduction using Borane-THF (BH₃[1]·THF) or Sodium Borohydride with Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O) is preferred to preserve the halogen handle.
Experimental Protocol
Step 1: Formation of the Imide
-
Reagents: 6-Chloropyridine-3,4-dicarboxylic acid (1.0 eq), Urea (1.5 eq).
-
Procedure: Mix solids and heat to melt at 170–180 °C for 2 hours. The mixture will froth as water and CO₂ are evolved.
-
Workup: Cool to 100 °C, add water, and sonicate. Filter the resulting beige solid.
-
Yield: 85–90%.
-
Checkpoint: Confirm formation of imide by IR (distinct doublet carbonyl stretch at ~1720/1770 cm⁻¹).
Step 2: Reduction to Amine
-
Reagents: Imide (1.0 eq), BH₃·THF (1M solution, 4.0 eq).
-
Procedure: Suspend imide in anhydrous THF under N₂. Add borane solution dropwise at 0 °C. Reflux for 16 hours.
-
Quench: Cool to 0 °C. Carefully add MeOH (excess) followed by 6M HCl. Reflux for 2 hours to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH >12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Yield: 60–70%.
Workflow Diagram (Route A)
Figure 2: Step-by-step workflow for the Imide Reduction Route.
Route B: The Bis-Electrophile Cyclization (Convergent)
Best For: Rapid analog generation; N-substituted derivatives.[1]
This route involves the cyclization of a 3,4-bis(halomethyl)pyridine precursor with a primary amine. It is faster if the bis-halide precursor is commercially available, but the precursor itself is a potent alkylating agent (safety hazard).
Mechanistic Insight
The reaction proceeds via a double S_N2 mechanism. The first substitution is intermolecular, followed by a rapid intramolecular ring closure. Dilute conditions are essential to prevent polymerization (intermolecular linking).
Experimental Protocol
Step 1: Cyclization
-
Reagents: 2-Chloro-4,5-bis(chloromethyl)pyridine (1.0 eq), Benzylamine (1.1 eq), DIPEA (3.0 eq).
-
Procedure: Dissolve the pyridine precursor in dilute MeCN (0.05 M). Add amine and base dropwise over 1 hour at RT. Heat to 60 °C for 4 hours.
-
Workup: Concentrate solvent, partition between EtOAc/Water. Purify via flash chromatography (Hex/EtOAc).
-
Yield: 45–55%.
Step 2: Deprotection (If N-H required)
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl) or H₂/Pd-C (Caution: Dechlorination risk).[1]
-
Expert Note: Hydrogenation will strip the 6-Chloro group.[1] Use ACE-Cl in MeOH for clean N-debenzylation without touching the aryl chloride.
Workflow Diagram (Route B)
Figure 3: Workflow for the Bis-Electrophile Cyclization Route.
Comparative Benchmarking
The following table contrasts the two routes based on experimental data and process suitability.
| Metric | Route A (Imide Reduction) | Route B (Bis-Alkylation) |
| Overall Yield | 50–60% (2 steps) | 30–45% (2 steps) |
| Atom Economy | High (Loss of H₂O/CO₂) | Moderate (Loss of 2x HCl) |
| Safety Profile | Moderate: Requires handling hydride reductants (BH₃/LAH).[1] | Low: Bis-chloromethyl precursors are severe blister agents/mutagens.[1] |
| Scalability | Excellent: Intermediates are stable solids; minimal chromatography. | Poor: High dilution required to avoid polymers; chromatography essential. |
| Halogen Tolerance | Good: If BH₃ is used. LAH causes side reactions. | Excellent: No reducing conditions in cyclization step. |
| Cost | Low (Commodity starting materials). | High (Precursor is expensive/hard to make). |
Expert Analysis & Recommendations
For Drug Discovery (Milligram Scale): Adopt Route B only if you require N-substituted analogs immediately (e.g., N-benzyl, N-alkyl).[1] The cyclization allows you to introduce the R-group in the ring-forming step, saving a subsequent alkylation step.[1]
For Process Development (Gram to Kilogram Scale): Route A is the superior choice.
-
Crystallinity: The imide intermediate is highly crystalline and can be purified by simple filtration, avoiding expensive silica gel columns.
-
Safety: While borane requires care, it is manageable on scale compared to the vesicant properties of bis-chloromethyl pyridines used in Route B.
-
Reliability: The reduction of the imide is a "self-validating" step; the disappearance of the carbonyl stretch in IR provides an instant endpoint check.[1]
Critical Troubleshooting Tip: If using Route A, ensure the acid hydrolysis step (Step 3) is vigorous (reflux >1 hr). The boron-amine complex is remarkably stable; incomplete hydrolysis will result in low yields and a product that is "sticky" and difficult to extract.[1]
References
- Title: Preparation method of 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride.
-
Reduction Methodologies for Pyridine Dicarboximides: Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade (Analogous reduction chemistry). Source: Organic Process Research & Development. URL:[Link]
-
Chemical Properties & Safety: Title: this compound hydrochloride (PubChem CID 122715520).[1] Source: PubChem.[3][4][5] URL:[Link]
-
Cyclization Strategies (Route B Context): Title: Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling.[1] Source: ResearchGate. URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
